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  • Product: Methyl 2-(5-bromopyrazin-2-yl)acetate
  • CAS: 1197237-92-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-(5-bromopyrazin-2-yl)acetate (CAS 1197237-92-5)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Methyl 2-(5-bromopyrazin-2-yl)acetate, a key building block in modern medicinal chemistry. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-(5-bromopyrazin-2-yl)acetate, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles, aiding researchers in leveraging this compound's full potential in drug discovery and development.

Core Molecular Attributes

Methyl 2-(5-bromopyrazin-2-yl)acetate is a substituted pyrazine derivative. The presence of the bromine atom and the methyl acetate group on the pyrazine core makes it a versatile intermediate for a variety of chemical transformations.

Table 1: Physicochemical Properties of Methyl 2-(5-bromopyrazin-2-yl)acetate

PropertyValueSource
CAS Number 1197237-92-5-
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.049 g/mol [1]
Appearance Not specified in available results-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Synthesis and Purification

The synthesis of pyrazine derivatives can be achieved through various established methods, often involving the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[2][3] For Methyl 2-(5-bromopyrazin-2-yl)acetate specifically, a plausible synthetic route would involve the esterification of the corresponding carboxylic acid, 2-(5-bromopyrazin-2-yl)acetic acid.

Conceptual Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification 2_5_dibromopyrazine 2,5-Dibromopyrazine nucleophilic_substitution Nucleophilic Aromatic Substitution 2_5_dibromopyrazine->nucleophilic_substitution methyl_acetate_enolate Methyl Acetate Enolate (or equivalent) methyl_acetate_enolate->nucleophilic_substitution target_compound Methyl 2-(5-bromopyrazin-2-yl)acetate nucleophilic_substitution->target_compound column_chromatography Column Chromatography target_compound->column_chromatography

Caption: Conceptual synthesis workflow for Methyl 2-(5-bromopyrazin-2-yl)acetate.

General Experimental Protocol for Synthesis (Hypothetical)

This is a generalized protocol and requires optimization.

  • Reaction Setup: To a solution of a suitable starting material like 2,5-dibromopyrazine in an appropriate aprotic solvent (e.g., THF, DMF), a source of the acetate moiety (such as the enolate of methyl acetate, generated in situ with a strong base like LDA) is added at low temperature (e.g., -78 °C) under an inert atmosphere (Nitrogen or Argon).

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Methyl 2-(5-bromopyrazin-2-yl)acetate.

Analytical Characterization

The structural confirmation of Methyl 2-(5-bromopyrazin-2-yl)acetate relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts based on the analysis of similar bromopyrazine structures. Actual experimental values may vary.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methylene protons of the acetate group, and the methyl protons of the ester. The chemical shifts and coupling constants of the pyrazine protons will be indicative of their substitution pattern. The methylene protons would likely appear as a singlet, as would the methyl protons.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbons of the pyrazine ring, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of a characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks) would be a key indicator in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), C-Br stretching, and various C-H and C=N stretching and bending vibrations of the aromatic ring.

Analytical_Workflow Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS IR IR Spectroscopy Synthesized_Product->IR Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation

Caption: Analytical workflow for the structural confirmation of the target compound.

Applications in Drug Discovery

Substituted pyrazines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[4] They are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

Methyl 2-(5-bromopyrazin-2-yl)acetate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the alcohol.

This versatility makes Methyl 2-(5-bromopyrazin-2-yl)acetate a key intermediate in the design and synthesis of novel drug candidates. For instance, pyrazine derivatives have been investigated as potential anticancer agents.

Safety, Handling, and Storage

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6][7]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5][6]

  • Handling: Avoid contact with skin and eyes.[5][6] Do not eat, drink, or smoke when handling the compound.[5]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[5]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

  • Keep away from heat, sparks, and open flames.[5]

References

  • Safety Data Sheet. Kishida Chemical Co., Ltd. Accessed February 24, 2026.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Accessed February 24, 2026.
  • Safety Data Sheet. ChemScene. Accessed February 24, 2026.
  • SAFETY DATA SHEET. Thermo Fisher Scientific. Accessed February 24, 2026.
  • SAFETY DATA SHEET. Fisher Scientific. Accessed February 24, 2026.
  • Safety Data Sheet. CymitQuimica. Accessed February 24, 2026.
  • Chemical Transformation of Pyrazine Deriv
  • Pyrazine. Wikipedia. Accessed February 24, 2026. [Link]

  • methyl2-(5-bromopyrazin-2-yl)acetate,97%. Ruji Bio. Accessed February 24, 2026.
  • Methyl 2-(5-bromopyrimidin-2-yl)acetate. Advanced ChemBlocks Inc. Accessed February 24, 2026.
  • Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. Benchchem. Accessed February 24, 2026.
  • Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Str
  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. 2011.
  • Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS. 2021.
  • Methyl 2-(5-broMopyridin-2-yl)
  • 1171919-13-3|Methyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate. BLDpharm. Accessed February 24, 2026.
  • Methyl 2-(5-bromopyridin-3-yl)acetate. Sigma-Aldrich. Accessed February 24, 2026.
  • methyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate. Sigma-Aldrich. Accessed February 24, 2026.
  • Methyl 5-bromopyrazine-2-carboxylate, 97%, Thermo Scientific Chemicals 250 mg. Fisher Scientific. Accessed February 24, 2026.
  • Methyl (5-bromopyrimidin-2-yl)acetate Properties. U.S. Environmental Protection Agency. Accessed February 24, 2026.
  • Building Blocks of Choice for Drug Discovery. PharmaBlock. Accessed February 24, 2026.
  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors.
  • 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. Accessed February 24, 2026.

Sources

Exploratory

Chemical structure and SMILES code for 5-bromopyrazin-2-yl acetate derivatives

Technical Whitepaper: Structural Characterization and Synthetic Utility of 5-Bromopyrazin-2-yl Acetate Scaffolds Executive Summary The 5-bromopyrazin-2-yl acetate scaffold represents a specialized, high-utility intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of 5-Bromopyrazin-2-yl Acetate Scaffolds

Executive Summary

The 5-bromopyrazin-2-yl acetate scaffold represents a specialized, high-utility intermediate in medicinal chemistry. It serves as a bifunctional electrophile, offering orthogonal reactivity at the C2 (nucleophilic aromatic substitution via acetate displacement) and C5 (palladium-catalyzed cross-coupling via bromide) positions. This guide details the structural specifications, synthetic pathways, and derivative logic for this moiety, widely relevant in the development of antiviral (e.g., Favipiravir analogs) and antitubercular agents.

Part 1: Structural Anatomy & Identification

The molecule consists of a pyrazine core substituted with a bromine atom at position 5 and an acetate ester at position 2.[1][2] This structure is the O-acetylated derivative of 5-bromo-2-hydroxypyrazine (also known as 5-bromo-2(1H)-pyrazinone).

Chemical Identifiers
PropertySpecification
IUPAC Name 5-Bromopyrazin-2-yl acetate
Common Name O-Acetyl-5-bromo-2-hydroxypyrazine
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
SMILES (Isomeric) CC(=O)Oc1cnc(Br)cn1
InChI Key (Generated based on structure) QAQYFV...[3] (Hypothetical Hash)
Core Scaffold 2,5-Disubstituted Pyrazine
Disambiguation Note

Researchers must distinguish this compound from two structurally similar analogs often confused in database searches:

  • N-(5-bromopyrazin-2-yl)acetamide: The amide derivative (Acetylation of the amine).

  • Methyl (5-bromopyrazin-2-yl)acetate: A carbon-chain extended ester. This guide focuses strictly on the C2-Oxygen ester .

Part 2: Synthetic Pathways

The synthesis of 5-bromopyrazin-2-yl acetate is rarely performed as a standalone isolation due to the hydrolytic instability of pyrazinyl esters. It is typically generated in situ or immediately used from the precursor 5-bromo-2-hydroxypyrazine .

Mechanism of Synthesis

The pathway begins with the commercially available 2-amino-5-bromopyrazine .

  • Diazotization-Hydrolysis: Conversion of the amine to the hydroxyl group (tautomerizing to the pyrazinone).

  • O-Acetylation: Kinetic trapping of the hydroxyl tautomer using acetic anhydride under basic conditions.

Synthesis Start 2-Amino-5-bromopyrazine (Commercial Starting Material) Inter 5-Bromo-2-hydroxypyrazine (Tautomer Equilibrium) Start->Inter NaNO2, H2SO4 0°C to RT (Hydrolysis) Inter->Inter Pyrazinone Form Product 5-Bromopyrazin-2-yl Acetate (Target Scaffold) Inter->Product Ac2O, Pyridine (O-Acetylation)

Figure 1: Synthetic workflow from commercial amine to acetate ester.

Part 3: Experimental Protocols

Protocol A: Synthesis of Precursor (5-Bromo-2-hydroxypyrazine)

Context: This step converts the stable amine into the reactive oxygenated core.

  • Dissolution: Dissolve 2-amino-5-bromopyrazine (10.0 mmol) in 15 mL of concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Diazotization: Dropwise add a solution of sodium nitrite (NaNO₂, 12.0 mmol) in water (5 mL), maintaining temperature <5°C.

  • Hydrolysis: Stir for 1 hour at 0°C, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Pour onto crushed ice. Neutralize carefully with NaHCO₃ to pH 5–6. Extract with Ethyl Acetate (3x).

  • Yield: The product typically precipitates or is isolated as a tautomeric mixture (solid).

Protocol B: O-Acetylation to 5-Bromopyrazin-2-yl Acetate

Context: Acetylation activates the oxygen for subsequent displacement or protects it during C5-manipulation.

  • Reaction: Suspend 5-bromo-2-hydroxypyrazine (5.0 mmol) in dry Dichloromethane (DCM).

  • Activation: Add Pyridine (10.0 mmol) and Acetic Anhydride (Ac₂O, 7.5 mmol).

  • Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to favor O-acylation over N-acylation.

  • Monitoring: Stir at RT for 4 hours. Monitor by TLC (Acetate is less polar than the hydroxy precursor).

  • Isolation: Wash with 0.1M HCl (to remove pyridine), then brine. Dry over MgSO₄ and concentrate in vacuo.

    • Critical Note: Store under inert atmosphere at -20°C; pyrazinyl esters are prone to hydrolysis.

Part 4: Reactivity & Derivative Logic (SAR)

The 5-bromopyrazin-2-yl acetate scaffold is a "linchpin" intermediate. The C5-Bromine and C2-Acetate allow for divergent synthesis.[4]

Reactivity Map
  • Path A (C5 Functionalization): The bromine atom is highly reactive in Pd-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig). The acetate group survives these conditions if weak bases (e.g., K₃PO₄) are used.

  • Path B (C2 Displacement): The acetate acts as a leaving group (pseudo-halide) in S_NAr reactions, allowing the introduction of amines, alkoxides, or thiols to regenerate the pyrazine core with new diversity.

Reactivity Core 5-Bromopyrazin-2-yl Acetate Suzuki 5-Aryl-pyrazin-2-yl Acetate (Biaryl Scaffolds) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 (C5-Coupling) Amine 2-Amino-5-bromopyrazine deriv. (S_NAr Displacement) Core->Amine R-NH2, Heat (C2-Displacement) Favipiravir T-705 Analogs (Antiviral Core) Suzuki->Favipiravir Functionalization

Figure 2: Divergent synthesis strategies using the bifunctional core.

Table 1: Comparative Reactivity of C2-Substituents
Substituent at C2Electronic EffectS_NAr ReactivityStability
-OAc (Acetate) Electron Withdrawing (Inductive)High (Good LG)Low (Hydrolysis prone)
-Cl (Chloro) Electron WithdrawingHighHigh
-OMe (Methoxy) Electron Donating (Resonance)LowVery High
-NH₂ (Amino) Electron DonatingVery LowVery High

References

  • General Pyrazine Synthesis

    • Title: "2-Amino-5-bromopyrazine" (Precursor Data).[5]

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Title: "Amino-Pyrazoles in Medicinal Chemistry: A Review" (Context on Nitrogen Heterocycle Functionalization).
  • Related Pyrazine Reactivity (Analogous Chemistry)

    • Title: "Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug."[6]

    • Source: N
    • URL
  • Title: "Synthesis Methods of 5-Bromo-2-chloropyrimidine" (Parallel reactivity logic for 2,5-dihalo-heterocycles).

Sources

Foundational

An In-depth Technical Guide to the Solubility of Methyl 2-(5-bromopyrazin-2-yl)acetate in DMSO and Methanol

Abstract Solubility is a cornerstone of successful drug discovery, profoundly influencing a compound's bioavailability, formulation feasibility, and the reliability of in-vitro assays. This technical guide provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a cornerstone of successful drug discovery, profoundly influencing a compound's bioavailability, formulation feasibility, and the reliability of in-vitro assays. This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 2-(5-bromopyrazin-2-yl)acetate, a heterocyclic compound of interest, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Due to the scarcity of publicly available quantitative data for this specific molecule, this document emphasizes a robust methodological approach. It offers a theoretical assessment of solubility based on molecular structure and solvent properties, alongside detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous, in-house solubility assessment workflow.

Introduction: The Critical Role of Solubility in Preclinical Research

In the landscape of drug discovery and development, the intrinsic solubility of a chemical entity is a critical physicochemical parameter that dictates its trajectory. Poor solubility can be a significant impediment, leading to challenges in formulation, diminished oral bioavailability, and the generation of unreliable or misleading data in biological screens.[1][2] Compounds that are not sufficiently dissolved may exhibit artificially low potency or lead to reproducibility issues, consuming valuable time and resources.[3]

Therefore, a thorough understanding and accurate measurement of a compound's solubility profile early in the discovery pipeline are paramount. This guide focuses on two distinct but complementary types of solubility measurement:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved and undissolved states are in equilibrium.[4] It is the gold-standard measurement, crucial for formulation development and biopharmaceutical classification.[5]

  • Kinetic Solubility: Often determined in high-throughput settings, this measurement reflects the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated DMSO stock solution.[1][3] While not a true equilibrium value, it is an invaluable proxy for identifying potential solubility liabilities during the early screening phases.[6]

This document will explore the solubility of methyl 2-(5-bromopyrazin-2-yl)acetate in DMSO, the universal solvent for compound library storage, and methanol, a common polar protic solvent used in chemical synthesis and analysis.

Physicochemical Profiling: Solute and Solvents

A predictive understanding of solubility begins with a detailed analysis of the molecular properties of the solute and the solvents.

Methyl 2-(5-bromopyrazin-2-yl)acetate

As specific experimental data for methyl 2-(5-bromopyrazin-2-yl)acetate is not widely published, we will analyze its structure and reference data from its close isomer, methyl 2-(5-bromopyrimidin-2-yl)acetate, to inform our assessment. This substitution should be noted in any experimental context.

  • Structure:

    • IUPAC Name: methyl 2-(5-bromopyrazin-2-yl)acetate

    • Molecular Formula: C₇H₇BrN₂O₂

    • Key Features: The molecule possesses a pyrazine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[7] This ring system can accept hydrogen bonds at its nitrogen atoms. The presence of an ester group (-C(=O)OCH₃) provides a polar region with hydrogen bond acceptor capabilities at the carbonyl oxygen. The bromine atom adds to the molecular weight and hydrophobicity. The overall structure suggests a moderate degree of polarity.

Table 1: Physicochemical Properties of the Analyte Isomer (Data for methyl 2-(5-bromopyrimidin-2-yl)acetate, CAS: 948594-80-7)

PropertyValueSource
Molecular Weight 231.05 g/mol [8]
Formula C₇H₇BrN₂O₂[8]
SMILES COC(=O)CC1=NC=C(Br)C=N1[8]
Solvents: DMSO and Methanol

The choice of solvent is critical, as its properties dictate the nature and strength of intermolecular interactions with the solute.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent. Its polarity is driven by the strong dipole of the S=O bond. It is an excellent hydrogen bond acceptor but lacks a donor proton.[9] This allows it to effectively solvate a wide range of polar and nonpolar compounds.[10][11]

  • Methanol (MeOH): The simplest alcohol, it is a polar protic solvent. The hydroxyl (-OH) group makes it capable of both donating and accepting hydrogen bonds, leading to strong intermolecular forces and a high affinity for other polar molecules.[12]

Table 2: Comparative Properties of Solvents

PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Formula C₂H₆OSCH₄O
Molecular Weight 78.13 g/mol 32.04 g/mol
Type Polar AproticPolar Protic
Boiling Point 189 °C64.7 °C
Dipole Moment ~3.96 D~1.7 D
Key Feature Strong H-bond acceptorH-bond donor & acceptor

Theoretical Solubility Assessment & Intermolecular Forces

Based on the principle of "like dissolves like," we can predict the solubility behavior by examining the potential intermolecular forces between methyl 2-(5-bromopyrazin-2-yl)acetate and each solvent.

  • In DMSO: The primary interactions will be strong dipole-dipole forces between the polar S=O group of DMSO and the polar regions of the analyte (the ester and the pyrazine ring). DMSO's sulfoxide oxygen can act as a potent hydrogen bond acceptor for any weak C-H donors on the pyrazine ring. The dissolution is driven by disrupting the crystal lattice of the solute and forming favorable solute-DMSO interactions.

  • In Methanol: Methanol can engage in multiple modes of interaction. Its hydroxyl group can act as a hydrogen bond donor to the nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the ester.[13] The oxygen atom of methanol can also act as a hydrogen bond acceptor. These hydrogen bonding capabilities, combined with dipole-dipole interactions, suggest strong solvation potential.

Given that methyl 2-(5-bromopyrazin-2-yl)acetate has multiple hydrogen bond acceptor sites (2 pyrazine nitrogens, 1 carbonyl oxygen), it is expected to be highly soluble in both solvents. Methanol's ability to act as a hydrogen bond donor might offer a slight advantage in solvating the pyrazine nitrogens directly, though DMSO is renowned for its exceptional solvating power for a wide range of organic molecules.[12][14]

G cluster_solute Methyl 2-(5-bromopyrazin-2-yl)acetate cluster_dmso DMSO cluster_methanol Methanol Solute Pyrazine Ring (N atoms) Ester Group (C=O) DMSO S=O Group (Strong H-Bond Acceptor) Solute->DMSO Dipole-Dipole H-Bond (Acceptor) Methanol -OH Group (H-Bond Donor & Acceptor) Solute->Methanol Dipole-Dipole H-Bond (Donor & Acceptor)

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

To obtain definitive quantitative data, rigorous experimental protocols are required. The following sections detail the gold-standard shake-flask method for thermodynamic solubility and a common turbidimetric method for kinetic solubility.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method measures the equilibrium solubility and is considered the most accurate and reliable approach.[5][15]

Objective: To determine the maximum equilibrium concentration of methyl 2-(5-bromopyrazin-2-yl)acetate in DMSO and methanol at a controlled temperature.

Materials:

  • Methyl 2-(5-bromopyrazin-2-yl)acetate (solid, >95% purity)

  • DMSO (anhydrous, ≥99.9%)

  • Methanol (anhydrous, ≥99.9%)

  • Analytical balance

  • Glass vials (e.g., 2 mL) with PTFE-lined screw caps

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • High-speed centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC-UV or LC-MS/MS system

  • Volumetric flasks and appropriate mobile phases

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a high-concentration stock solution of the compound in a suitable solvent (e.g., 10 mg/mL in acetonitrile or DMSO).

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). This is crucial for accurate quantification.

  • Sample Preparation:

    • Add an excess amount of solid methyl 2-(5-bromopyrazin-2-yl)acetate to at least three separate vials for each solvent (DMSO and methanol). "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation. A starting point is 2-5 mg per 1 mL of solvent.

    • Accurately add 1.0 mL of the respective solvent (DMSO or methanol) to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

    • Allow the samples to equilibrate for 24 to 48 hours. This extended time is critical to ensure a true thermodynamic equilibrium is reached between the solid and dissolved compound.[4]

  • Phase Separation & Sample Collection:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette. Do not disturb the pellet.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Note: Pre-saturating the filter by discarding the first few drops is recommended to avoid loss of compound due to adsorption.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent (e.g., mobile phase for chromatography) to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC-UV or LC-MS method.

    • Calculate the concentration of the compound in the original filtrate by applying the dilution factor. The result is the thermodynamic solubility, typically reported in µg/mL, mg/mL, or mM.[2]

Caption: Thermodynamic Solubility Workflow.

Protocol 2: Kinetic Solubility via High-Throughput Method

This protocol is designed for rapid assessment, mimicking conditions in early-stage biological screening where compounds are introduced from DMSO stocks.[3]

Objective: To determine the concentration at which methyl 2-(5-bromopyrazin-2-yl)acetate precipitates from a DMSO solution upon addition to an aqueous buffer.

Materials:

  • Methyl 2-(5-bromopyrazin-2-yl)acetate

  • DMSO (anhydrous, ≥99.9%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-concentration stock solution of the compound in DMSO (e.g., 20 mM)

  • 96-well plates (polypropylene for compound storage, clear for measurement)

  • Automated liquid handler or multichannel pipettes

  • Plate reader capable of turbidimetric or nephelometric measurements (e.g., at 620 nm)

Methodology:

  • Stock Solution Preparation:

    • Prepare a 20 mM stock solution of the compound in 100% DMSO. Ensure complete dissolution.

  • Serial Dilution in DMSO:

    • In a 96-well polypropylene plate, perform a serial dilution (e.g., 1:2) of the 20 mM stock solution in DMSO to create a range of concentrations (e.g., from 20 mM down to ~10 µM).

  • Assay Plate Preparation:

    • Using a liquid handler, transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a corresponding well in a clear 96-well assay plate.

  • Precipitation Induction:

    • Rapidly add 198 µL of PBS (pH 7.4) to each well of the assay plate. This creates a final volume of 200 µL and a final DMSO concentration of 1%. Mix by agitation.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period, typically 1.5 to 2 hours.[3]

    • Measure the turbidity (light scattering) of each well using a nephelometer or plate reader.

  • Data Analysis:

    • Plot the measured turbidity against the compound concentration.

    • The kinetic solubility limit is defined as the concentration at which the turbidity signal significantly rises above the baseline, indicating the onset of precipitation.[6]

Data Presentation and Interpretation

All quantitative solubility data should be presented clearly for easy comparison. The following table serves as a template for reporting the experimentally determined values.

Table 3: Experimentally Determined Solubility of Methyl 2-(5-bromopyrazin-2-yl)acetate

Solubility TypeSolvent/MediumTemperature (°C)Solubility (mg/mL)Solubility (mM)Method
Thermodynamic DMSO25[Experimental Value][Calculated Value]Shake-Flask, HPLC-UV
Thermodynamic Methanol25[Experimental Value][Calculated Value]Shake-Flask, HPLC-UV
Kinetic PBS, pH 7.4 (1% DMSO)25[Experimental Value][Calculated Value]Turbidimetry

Interpretation:

  • A high thermodynamic solubility in DMSO (>50 mg/mL) is expected and confirms its suitability as a stock solution solvent.

  • Comparing the solubility in DMSO versus methanol provides insight into the compound's interaction with aprotic versus protic environments.

  • The kinetic solubility value is a critical flag for downstream biological assays. A low kinetic solubility (<10 µM) may indicate that the compound could precipitate in aqueous assay buffers, leading to inaccurate results.

Conclusion

For drug discovery and development professionals, relying on prediction alone is insufficient. The implementation of the detailed shake-flask and kinetic solubility protocols provided in this guide is essential. These self-validating systems, when executed with precision, will yield the reliable, high-quality data necessary to make informed decisions, mitigate risks associated with poor solubility, and ultimately advance promising chemical entities through the development pipeline.

References

  • Analiza. (n.d.). Solubility. Retrieved February 25, 2026, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 25, 2026, from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved February 25, 2026, from [Link]

  • Bio-protocol. (2018). Determination of Kinetic Solubility. Bio-protocol, 8(18), e2998. Retrieved February 25, 2026, from [Link]

  • PubChemLite. (2025). Methyl 2-(5-bromopyridin-2-yl)acetate (C8H8BrNO2). Retrieved February 25, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Retrieved February 25, 2026, from [Link]

  • Hokkala, E., et al. (2024). Thermodynamic solubility measurement without chemical analysis. International Journal of Pharmaceutics, 653, 123890. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Physical properties of pyrazine. Retrieved February 25, 2026, from [Link]

  • Comprehensive Organic Chemistry II. (2014). Pyrazines. ScienceDirect. Retrieved February 25, 2026, from [Link]

  • Klett, J., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4449-4460. Retrieved February 25, 2026, from [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved February 25, 2026, from [Link]

  • Indonesian Journal of Chemistry. (2021). Biological Activity and Solubility of 5-Methoxy-1,4-Benzoquinone Having Bromoheptyl and Bromodecyl Substituents in the n-Octanol. Retrieved February 25, 2026, from [Link]

  • Molecules. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved February 25, 2026, from [Link]

  • MilliporeSigma. (n.d.). methyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate. Retrieved February 25, 2026, from [Link]

  • PubChemLite. (2025). Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate (C9H11BrN2O2). Retrieved February 25, 2026, from [Link]

  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2025). The Role of Methyl Groups in the Formation of Hydrogen Bond in DMSO−Methanol Mixtures. Retrieved February 25, 2026, from [Link]

  • PubMed. (2005). Molecular-dynamics simulations of dimethylsulfoxide-methanol mixtures. Retrieved February 25, 2026, from [Link]

  • Physical Chemistry Chemical Physics. (2006). Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters with methanol. Retrieved February 25, 2026, from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved February 25, 2026, from [Link]

  • Molecules. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved February 25, 2026, from [Link]

  • arXiv. (2020). Mixtures of Diethyl Sulfoxide and Methanol: Structure and Thermodynamics. Retrieved February 25, 2026, from [Link]

Sources

Exploratory

Role of Pyrazine Acetate Intermediates in Kinase Inhibitor Drug Discovery

Executive Summary In the landscape of small-molecule drug discovery, the pyrazine heterocycle stands as a "privileged scaffold," particularly within the realm of kinase inhibition.[1] This guide focuses on a critical, of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of small-molecule drug discovery, the pyrazine heterocycle stands as a "privileged scaffold," particularly within the realm of kinase inhibition.[1] This guide focuses on a critical, often under-discussed synthetic linchpin: Pyrazine Acetate (specifically ethyl 2-(pyrazin-2-yl)acetate and its derivatives).

This intermediate does not merely serve as a building block; it acts as the architectural cornerstone for constructing fused-ring systems—most notably pyrrolo[1,2-a]pyrazines and imidazo[1,5-a]pyrazines . These fused systems are essential for achieving the precise geometry required to occupy the ATP-binding pocket of kinases such as PIM , CDK , GSK-3 , and BTK .

This whitepaper details the structural rationale, synthetic utility, and validation protocols for leveraging pyrazine acetate intermediates to accelerate hit-to-lead optimization.

Structural Rationale: The "Hinge Binder" Architecture

The efficacy of pyrazine-based inhibitors stems from their ability to mimic the purine ring of ATP. However, the monocyclic pyrazine ring often lacks the steric bulk and vectoral reach to achieve high selectivity.

From Acetate to Fused Systems

The pyrazine acetate intermediate provides the necessary carbon atoms and functional handles to cyclize the structure into a bicyclic core. This transformation is critical for two reasons:

  • Entropy Reduction: Fusing a second ring (pyrrole or imidazole) locks the conformation, reducing the entropic penalty upon binding to the kinase active site.

  • Vector Positioning: The "acetate" derived carbons often form the C-6/C-7 positions of the fused system, allowing for the introduction of solubilizing groups or "tail" moieties that extend into the solvent-exposed region or the ribose-binding pocket.

Key Interactions

In targets like PIM1 or CDK2 , the nitrogen atoms of the fused pyrazine core typically function as Hydrogen Bond Acceptors (HBA) interacting with the backbone NH of the hinge region (e.g., Leu83 in CDK2).

Synthetic Chemistry: The Pyrazine Acetate Gateway

The core utility of pyrazine acetate lies in its methylene protons (


 to the carbonyl and the pyrazine ring), which are highly acidic (

depending on substitution). This allows for facile deprotonation and condensation.
Pathway Visualization: Retrosynthetic Logic

The following diagram illustrates how complex kinase inhibitors (e.g., Aloisines) are retrosynthetically disconnected back to the pyrazine acetate precursor.

Retrosynthesis cluster_0 Key Transformation Target Fused Kinase Inhibitor (e.g., Aloisine A / Pyrrolopyrazine) Cyclization Cyclization Strategy (Base-mediated condensation) Target->Cyclization Disconnect Intermediate Pyrazine Acetate Intermediate (Ethyl 2-(pyrazin-2-yl)acetate) Cyclization->Intermediate Precursor Reagents Electrophiles: Nitriles (R-CN) or Esters Cyclization->Reagents Coupling Partner

Figure 1: Retrosynthetic analysis showing the pyrazine acetate as the central node for accessing fused pyrrolopyrazine scaffolds.

Case Studies & SAR Data

The following table summarizes key kinase targets where the pyrazine acetate-derived scaffold has yielded potent inhibitors.

Scaffold ClassTarget KinaseDrug/Lead ExampleMechanism of ActionKey SAR Finding
Pyrrolo[2,3-b]pyrazine CDK1, CDK5, GSK-3Aloisine A ATP CompetitiveC-6 phenyl substitution (derived from nitrile coupling) is critical for potency.
Pyrrolo[1,2-a]pyrazinone PIM1, PIM2, PIM3Compound 15a (Vertex)ATP CompetitiveThe carbonyl oxygen (from acetate) interacts with the catalytic lysine.
Imidazo[1,5-a]pyrazine BTKReversible BTK Inhibitors Non-covalent8-amino group (H-bond donor) is essential for hinge binding (Ser538).

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of a fused scaffold and its subsequent biochemical validation.

Chemical Synthesis: General Method for Aloisines (Pyrrolopyrazines)

Rationale: This protocol utilizes the acidity of the pyrazine acetate (or alkyl pyrazine)


-protons to condense with an aromatic nitrile, forming the pyrrole ring in a "one-pot" fashion.

Reagents:

  • Ethyl 2-(pyrazin-2-yl)acetate (or 2-methylpyrazine for simplified analogs)

  • Aromatic Nitrile (Ar-CN)[1]

  • LiHMDS (Lithium hexamethyldisilazide) or LDA

  • Anhydrous THF

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Deprotonation: Add anhydrous THF (20 mL) and diisopropylamine (1.1 eq). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise to generate LDA in situ. Stir for 30 mins.

  • Addition of Pyrazine: Add the pyrazine acetate intermediate (1.0 eq) dissolved in THF dropwise. The solution will likely turn deep red/orange, indicating anion formation. Stir for 45 mins at -78°C.

  • Condensation: Add the aromatic nitrile (0.5 - 1.0 eq) dropwise.

  • Cyclization: Allow the reaction to warm slowly to room temperature (RT) and stir for 12–16 hours. The intramolecular nucleophilic attack on the nitrile nitrogen closes the ring.

  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Biochemical Assay: ADP-Glo™ Kinase Assay (Promega)

Rationale: This luminescent assay quantifies kinase activity by measuring the ADP formed from a kinase reaction. It is highly sensitive for characterizing ATP-competitive inhibitors derived from pyrazine scaffolds.

Protocol:

  • Enzyme Prep: Dilute the target kinase (e.g., CDK2/CyclinA) to 2x optimum concentration in Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Prep: Prepare a serial dilution of the Pyrazine-derived inhibitor in DMSO.

  • Reaction Assembly:

    • Add 2

      
      L of inhibitor (or DMSO control) to a 384-well white plate.
      
    • Add 4

      
      L of 2x Enzyme mix. Incubate 10 mins at RT (allows inhibitor to bind hinge).
      
    • Add 4

      
      L of 2x Substrate/ATP mix to initiate reaction.
      
  • Incubation: Incubate at RT for 60 minutes.

  • ADP-Glo Reagent: Add 10

    
    L of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
    
  • Detection: Add 20

    
    L of Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Luciferase light). Incubate 30 mins.
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Signaling Pathway & Mechanism[2]

Understanding where these inhibitors act is crucial for downstream assay design. The following diagram maps the PI3K/mTOR/PIM pathway, a common target space for pyrazine-based inhibitors.

SignalingPathway RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K PIM PIM Kinase (Target of Pyrrolopyrazines) RTK->PIM Induces expr. AKT AKT PI3K->AKT mTOR mTORC1 AKT->mTOR S6K S6K (Translation) mTOR->S6K Bad Bad (Apoptosis) PIM->Bad Phosphorylates (Inhibits Apoptosis) Myc c-Myc (Proliferation) PIM->Myc Stabilizes Inhibitor Pyrazine Inhibitor Inhibitor->PIM Blocks ATP

Figure 2: The PIM/mTOR signaling axis. Pyrazine-based inhibitors target PIM kinases, preventing c-Myc stabilization and Bad-mediated apoptosis.

Future Outlook: Covalent & Degrader Strategies

The versatility of the pyrazine acetate scaffold extends beyond reversible inhibition.

  • Covalent Targeting: The C-6 position (derived from the acetate tail) can be functionalized with acrylamides to target non-catalytic cysteines (e.g., Cys481 in BTK), creating irreversible inhibitors with higher selectivity.

  • PROTACs: The solvent-exposed regions of the fused pyrazine core are ideal attachment points for linkers connecting to E3 ligase ligands (e.g., Cereblon), facilitating targeted protein degradation.

References

  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry, 2013.[2][3] [Link]

  • Aloisines, a New Family of CDK/GSK-3 Inhibitors.[4] SAR Study, Crystal Structure in Complex with CDK2. Journal of Medicinal Chemistry, 2002. [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors. ACS Medicinal Chemistry Letters, 2011. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 2018.[5] [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 2019.[6] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of Methyl 2-(5-bromopyrazin-2-yl)acetate

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-(5-bromopyrazin-2-yl)acetate, a valuable building block in medicinal chemistry. The synthesis proceeds via a di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-(5-bromopyrazin-2-yl)acetate, a valuable building block in medicinal chemistry. The synthesis proceeds via a directed side-chain metalation of 2-methyl-5-bromopyrazine using lithium diisopropylamide (LDA), followed by quenching with dimethyl carbonate. We delve into the mechanistic rationale behind the choice of reagents and conditions, offer detailed safety protocols for handling pyrophoric materials, and present a robust method for purification and characterization. This guide is intended for researchers in organic synthesis, drug discovery, and materials science, providing both a practical procedure and the theoretical foundation for its successful implementation.

Introduction: The Significance of Functionalized Pyrazines

Pyrazine heterocycles are privileged scaffolds in modern drug discovery, appearing in numerous FDA-approved pharmaceuticals and clinical candidates.[1][2] Their unique electronic properties and ability to act as hydrogen bond acceptors make them ideal bioisosteres for other aromatic systems.[2] The title compound, Methyl 2-(5-bromopyrazin-2-yl)acetate, serves as a versatile intermediate. The bromo-substituent provides a handle for cross-coupling reactions, while the methyl acetate side-chain allows for a wide range of subsequent chemical transformations, making it a key precursor for creating diverse molecular libraries for screening and development.[3][4]

Reaction Mechanism and Scientific Rationale

The conversion of the methyl group of 2-methyl-5-bromopyrazine into a methyl acetate functional group is achieved through a two-step, one-pot process: deprotonation followed by electrophilic trapping.

Step 1: Deprotonation via Directed α-Metalation The protons on the methyl group adjacent to the pyrazine ring exhibit enhanced acidity due to the electron-withdrawing nature of the nitrogen atoms and the ability of the ring to stabilize the resulting negative charge. This process, often termed side-chain or benzylic metalation, requires a strong, non-nucleophilic base to ensure selective deprotonation without addition to the pyrazine ring itself.[5]

Lithium diisopropylamide (LDA) is the base of choice for this transformation.[6][7] Its significant steric bulk prevents it from acting as a nucleophile, while its high basicity is sufficient to deprotonate the methyl group efficiently. The reaction is conducted at cryogenic temperatures (-78 °C) to ensure the stability of the highly reactive lithiated intermediate and to minimize potential side reactions.

Step 2: Electrophilic Quenching with Dimethyl Carbonate The generated carbanion is a potent nucleophile. It is subsequently trapped by the addition of an electrophile, in this case, dimethyl carbonate (DMC). The lithiated species attacks one of the electrophilic carbonyl carbons of DMC. The resulting tetrahedral intermediate collapses, eliminating a methoxide group and forming the desired ester product upon aqueous workup. The reaction with DMC is known to form stable products like lithium methyl carbonate, which is then hydrolyzed during the quench step.[8][9]

Overall Reaction Scheme:

2-methyl-5-bromopyrazine reacts with LDA to form a lithiated intermediate, which is then quenched with dimethyl carbonate to yield Methyl 2-(5-bromopyrazin-2-yl)acetate.

Critical Safety Protocols: Handling Pyrophoric Reagents

WARNING: This procedure involves highly reactive and pyrophoric reagents, primarily n-Butyllithium (n-BuLi) and Lithium Diisopropylamide (LDA). These reagents can ignite spontaneously upon contact with air and react violently with water.[10][11] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All steps must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using flame-dried glassware and Schlenk line or glovebox techniques.[12][13]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves at all times.[13][14]

  • Syringe Techniques: Use well-maintained, dry syringes and needles for transferring pyrophoric reagents. Never draw air into a syringe containing a pyrophoric liquid.

  • Quenching: Have a quenching station ready. A container with dry sand or vermiculite should be available to extinguish small fires.[14] Never use water. Unused or excess pyrophoric reagents must be quenched carefully by slow addition to a suitable solvent like isopropanol at low temperatures.

  • Spill Management: In case of a spill, cover the area with dry sand or vermiculite and contact your institution's environmental health and safety office immediately.[14]

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)
2-methyl-5-bromopyrazineC₅H₅BrN₂173.01>97%1.00 g5.78
DiisopropylamineC₆H₁₅N101.19>99.5%, anhydrous0.97 mL6.94
n-Butyllithium (n-BuLi)C₄H₉Li64.062.5 M in hexanes2.54 mL6.36
Dimethyl carbonate (DMC)C₃H₆O₃90.08>99%, anhydrous0.73 mL8.67
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, >99.9%~40 mL-
Saturated NH₄Cl (aq)NH₄Cl53.49Saturated solution~20 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade~100 mL-
Brine (Saturated NaCl)NaCl58.44Saturated solution~30 mL-
Anhydrous MgSO₄MgSO₄120.37GranularAs needed-
Equipment
  • Three-neck round-bottom flask (100 mL), flame-dried

  • Schlenk line with Nitrogen or Argon gas source

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Glass syringes (1 mL, 5 mL) and needles

  • Septa

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Synthesis Procedure
  • Preparation of LDA Solution:

    • To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and septa, add anhydrous THF (20 mL) and diisopropylamine (0.97 mL, 6.94 mmol).

    • Cool the flask to -10 °C using an ice/salt bath.

    • Slowly add n-BuLi (2.54 mL of a 2.5 M solution in hexanes, 6.36 mmol) dropwise via syringe over 10 minutes. A white precipitate may form.

    • After the addition is complete, stir the solution at -10 °C for 20 minutes to ensure complete formation of LDA.

  • Deprotonation of 2-methyl-5-bromopyrazine:

    • Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

    • In a separate, dry vial, dissolve 2-methyl-5-bromopyrazine (1.00 g, 5.78 mmol) in anhydrous THF (10 mL).

    • Add the solution of 2-methyl-5-bromopyrazine dropwise to the LDA solution at -78 °C over 15 minutes. The solution will typically turn a deep red or brown color, indicating the formation of the lithiated species.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench:

    • While maintaining the temperature at -78 °C, add dimethyl carbonate (0.73 mL, 8.67 mmol) dropwise to the reaction mixture.

    • Allow the reaction to stir at -78 °C for an additional 2 hours.

    • After 2 hours, remove the cold bath and allow the reaction to warm slowly to room temperature over approximately 1 hour.

  • Workup and Extraction:

    • Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Initial quenching may be exothermic.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%).

    • Combine the fractions containing the desired product (as determined by TLC analysis) and remove the solvent in vacuo to yield Methyl 2-(5-bromopyrazin-2-yl)acetate as a solid or oil.

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Inert Atmosphere Setup cluster_reaction Core Reaction cluster_workup Workup & Purification prep_lda 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF) -10°C, 20 min cool_lda 2. Cool LDA to -78°C prep_lda->cool_lda add_substrate 3. Add 2-methyl-5-bromopyrazine (in THF) at -78°C cool_lda->add_substrate stir_1 4. Stir for 1 hour at -78°C (Formation of Lithiated Intermediate) add_substrate->stir_1 add_dmc 5. Add Dimethyl Carbonate at -78°C stir_1->add_dmc stir_2 6. Stir for 2 hours at -78°C add_dmc->stir_2 warm_rt 7. Warm to Room Temperature stir_2->warm_rt quench 8. Quench with sat. aq. NH4Cl warm_rt->quench extract 9. Extract with Ethyl Acetate quench->extract purify 10. Purify via Column Chromatography extract->purify product Final Product: Methyl 2-(5-bromopyrazin-2-yl)acetate purify->product

Sources

Application

Reagents for nucleophilic aromatic substitution (SNAr) on bromopyrazine esters

This Application Note is designed for medicinal chemists and process development scientists working with bromopyrazine esters , specifically focusing on Methyl 3-bromo-2-pyrazinecarboxylate and its derivatives. These sca...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with bromopyrazine esters , specifically focusing on Methyl 3-bromo-2-pyrazinecarboxylate and its derivatives. These scaffolds are "privileged structures" in drug discovery, serving as precursors for pteridines, kinase inhibitors, and antitubercular agents.[1][2]

Executive Summary & Mechanistic Rationale

The pyrazine ring is electron-deficient (


-deficient), making it naturally susceptible to nucleophilic attack.[1][2] When substituted with an ester at the C2 position and a halogen (Br/Cl) at the C3 position, the ring becomes highly activated .
The Electronic Landscape

The reactivity of Methyl 3-bromo-2-pyrazinecarboxylate is governed by the cooperative electron-withdrawing effects of:

  • The Pyrazine Nitrogens (N1/N4): Inductively withdraw electron density.

  • The Ester (C2): Provides strong resonance and inductive withdrawal, specifically activating the ortho (C3) and para (C5) positions.[2]

  • The Leaving Group (Br at C3): The C3 carbon is the "hotspot" for nucleophilic attack due to the ipso effect and stabilization of the anionic Meisenheimer intermediate by the adjacent carbonyl group and N4 nitrogen.

Critical Challenge: The primary failure mode in these reactions is not lack of reactivity, but chemoselectivity . The adjacent ester is prone to:

  • Hydrolysis: If aqueous bases (NaOH, LiOH) are used.[1][2]

  • Transesterification: If alcoholic solvents (MeOH, EtOH) are used that do not match the ester alkyl group.[1][2][3]

  • Amidation: If primary amines are used at high temperatures, they may attack the ester carbonyl instead of the aromatic ring.

Mechanistic Pathway Visualization

The following diagram illustrates the SNAr pathway and the competing side reactions.

SNAr_Mechanism Substrate Methyl 3-bromo-2-pyrazinecarboxylate Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer Addition (k1) Hydrolysis Side Product: Pyrazine Carboxylic Acid Substrate->Hydrolysis H2O / OH- Amide Side Product: Amide (Attack at C=O) Substrate->Amide R-NH2 (High T) Nu Nucleophile (Nu-) Nu->Meisenheimer Product C3-Substituted Product Meisenheimer->Product Elimination of Br- (k2)

Figure 1: Reaction pathway showing the desired Addition-Elimination (SNAr) and competing attacks on the ester functionality.[1][2]

Reagent Selection Matrix

This matrix synthesizes field-proven conditions to maximize yield while suppressing ester damage.

Nucleophile ClassRecommended ReagentBase / AdditiveSolvent SystemTemp (°C)Critical Notes
Primary Amines (R-NH₂)Free Amine (1.0 eq)DIPEA (1.2–2.0 eq)THF, DMF, or MeCN0°C

RT
Avoid Heating. High temps promote amide formation (attack at ester).[1][2]
Secondary Amines (R₂NH)Free Amine (1.0 eq)DIPEA or K₂CO₃DMF or DMSORT

60°C
Steric bulk prevents amide formation; heating is generally safe.[2]
Phenols (Ar-OH)PhenolK₂CO₃ or Cs₂CO₃Dry DMF or NMP60–90°CStrictly Anhydrous. Water causes rapid ester hydrolysis.
Aliphatic Alcohols (R-OH)Alcohol (as solvent)NaH (catalytic)Neat Alcohol0°CMatch Solvent. Use MeOH for methyl esters to avoid transesterification mixtures.[2]
Thiols (R-SH)ThiolDIPEA or K₂CO₃THF or DCM0°CHighly reactive. Oxidation to disulfide is a risk; degas solvents.

Experimental Protocols

Protocol A: Amination with Primary/Secondary Amines

Target: Synthesis of Methyl 3-(alkylamino)pyrazine-2-carboxylates

Rationale: Amines are potent nucleophiles. We use DIPEA (Hunig's base) because it is non-nucleophilic and soluble in organic media, preventing it from attacking the ester.[1]

Reagents:

  • Methyl 3-bromo-2-pyrazinecarboxylate (1.0 equiv)[1][2]

  • Amine substrate (1.1 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)[1][2]

  • Solvent: Anhydrous THF (preferred) or DMF (if solubility is poor)[1][2]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the bromopyrazine ester in THF (0.2 M concentration).

  • Addition: Cool the solution to 0°C (ice bath). Add DIPEA followed by the dropwise addition of the amine.

    • Note: Cooling is critical for primary amines to prevent attack at the ester carbonyl.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS. Most reactions complete within 1–4 hours.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with 0.5 M HCl (to remove excess DIPEA and unreacted amine). Caution: Do not use strong acid or prolonged exposure.

    • Wash with Saturated NaHCO₃ and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Etherification with Phenols

Target: Synthesis of Methyl 3-(aryloxy)pyrazine-2-carboxylates

Rationale: Phenols are weaker nucleophiles than amines and require deprotonation. We use K₂CO₃ in DMF . Stronger bases like NaH can be used but increase the risk of side reactions.

Reagents:

  • Methyl 3-bromo-2-pyrazinecarboxylate (1.0 equiv)[1][2]

  • Phenol derivative (1.1 equiv)[1][2]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous/granular)[1][2]

  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step:

  • Activation: In a vial, combine the Phenol and K₂CO₃ in DMF. Stir at RT for 15 minutes to generate the phenoxide in situ.

  • Coupling: Add the bromopyrazine ester to the phenoxide mixture.

  • Heating: Heat to 60–80°C.

    • Control: Monitor closely.[3][4] If the ester starts hydrolyzing (appearance of carboxylic acid peak on LC-MS), lower temp to 50°C and extend time.

  • Workup:

    • Pour mixture into Ice Water (precipitate often forms).[2]

    • Extract with EtOAc (x3).[2]

    • Crucial Step: Wash organic layer with water (x3) to fully remove DMF, which can interfere with chromatography.[2]

    • Dry and concentrate.

Troubleshooting & Regioselectivity (Advanced)

Regioselectivity in 3,5-Dihalo Systems

When working with Methyl 3,5-dibromo-2-pyrazinecarboxylate , two electrophilic sites exist (C3 and C5).[1][2]

  • Electronic Prediction: The ester at C2 activates C3 (ortho) and C5 (para).[2]

  • Steric Prediction: C3 is sterically crowded by the ester; C5 is open.

  • Outcome: Literature indicates complex behavior.[5] While the "ortho-effect" often favors C3, steric bulk on the nucleophile can shift substitution to C5.[2] Furthermore, solvent effects (e.g., Deep Eutectic Solvents) can completely reverse regioselectivity [1].[1]

  • Recommendation: If C3 substitution is required on a 3,5-dibromo scaffold, use lower temperatures (-20°C) and smaller nucleophiles, or perform the SNAr on the mono-bromo substrate before brominating the C5 position.[1][2]

Troubleshooting Table
ProblemDiagnosisSolution
Product is a Carboxylic Acid Ester HydrolysisSystem contained water.[2] Use anhydrous DMF/THF. Switch base from Hydroxide/Alkoxide to Carbonate/Amine.
Product is an Amide Aminolysis of EsterReaction temp too high. Amine too nucleophilic. Perform at 0°C. Use sterically hindered base (DIPEA).
Low Conversion Nucleophile DeactivationIf using amine HCl salts, ensure enough base (extra equivalent) is added to free the amine.[2]
Transesterification (Methyl

Ethyl)
Wrong SolventDo not use EtOH with Methyl esters. Use THF, DMF, or match the alcohol (MeOH).[1][2]

Decision Workflow

Use this logic flow to determine the optimal setup for your specific substrate/nucleophile pair.

Workflow Start Start: Select Nucleophile IsAmine Is it an Amine? Start->IsAmine IsPrimary Primary or Secondary? IsAmine->IsPrimary Yes IsPhenol Is it a Phenol/Alcohol? IsAmine->IsPhenol No PathA Protocol A: THF, DIPEA, 0°C IsPrimary->PathA Primary (High Reactivity) PathB Protocol A (Modified): DMF, DIPEA, Heat (60°C) IsPrimary->PathB Secondary (Steric Bulk) PathC Protocol B: DMF, K2CO3, 80°C IsPhenol->PathC Phenol (Weak Nu) PathD Alkoxide Method: THF, NaH, 0°C IsPhenol->PathD Aliphatic Alcohol

Figure 2: Operational workflow for reagent selection based on nucleophile classification.[2]

References

  • Regioselectivity in 3,5-Dichloropyrazines: Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.[1][6] Source: ResearchGate (2025).[2][7] URL:

  • General Mechanism of SNAr: Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL:

  • Synthesis of 3-Aminopyrazine Derivatives: Title: Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity.[1][2] Source: MDPI (Molecules).[2] URL:[1][2]

  • Transesterification Side Reactions: Title: Transesterification: Mechanism and Conditions.[3] Source: Master Organic Chemistry. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Palladium-Catalyzed Cross-Coupling Reactions with Electron-Deficient Pyrazines

Welcome to the technical support resource for palladium-catalyzed cross-coupling reactions involving electron-deficient pyrazine scaffolds. Pyrazine cores are integral to numerous pharmaceuticals and biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for palladium-catalyzed cross-coupling reactions involving electron-deficient pyrazine scaffolds. Pyrazine cores are integral to numerous pharmaceuticals and biologically active compounds, yet their functionalization presents unique challenges for the synthetic chemist.[1] The inherent electron-deficient nature of the pyrazine ring, which activates it towards nucleophilic aromatic substitution, simultaneously complicates standard cross-coupling methodologies.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient pyrazines such challenging substrates in palladium-catalyzed cross-coupling?

A1: The primary challenge stems from the two nitrogen atoms within the pyrazine ring. These nitrogen atoms act as Lewis bases and can coordinate to the palladium catalyst.[2] This coordination can sequester the active catalyst, forming stable but catalytically inactive complexes, thereby inhibiting or completely shutting down the desired catalytic cycle. Furthermore, the electron-deficient character of the ring can influence the stability of key intermediates and promote undesirable side reactions, such as hydrodehalogenation.[3]

Q2: What is the general reactivity order for halopyrazines in cross-coupling reactions?

A2: The reactivity of pyrazine halides follows the established trend for aryl halides, which is dictated by the carbon-halogen bond dissociation energy. The general order is: I > Br > Cl .[2] Iodopyrazines are the most reactive due to the weakest C-I bond, which facilitates the initial oxidative addition step. Chloropyrazines are the most challenging substrates due to the strong C-Cl bond and often require more active, specialized catalyst systems to achieve good yields.[2]

Q3: What are the most common and problematic side reactions to anticipate?

A3: The most prevalent side reactions include:

  • Hydrodehalogenation: This is the replacement of the halide atom with a hydrogen atom, leading to the formation of the parent pyrazine as a byproduct.[3] It is particularly problematic with electron-deficient substrates like 2-bromopyrazine and can be exacerbated by high temperatures and certain base/solvent combinations.[3]

  • Protodeboronation: In Suzuki-Miyaura couplings, the boronic acid or its derivatives can be cleaved by the basic reaction medium to form the corresponding arene before transmetalation occurs. Pyrazine-containing boronic acids can be particularly susceptible. Using more stable potassium trifluoroborate salts can sometimes mitigate this issue.[2]

  • Homocoupling: In Sonogashira reactions, the terminal alkyne can couple with itself to form a diene (Glaser coupling), especially in the presence of a copper(I) co-catalyst. In Stille couplings, homocoupling of the organotin reagent can also occur.[1]

  • Catalyst Decomposition: The formation of palladium black (insoluble, inactive Pd(0)) is a visual indicator of catalyst decomposition and loss of activity.[2]

Troubleshooting Guides

This section provides solutions to specific problems encountered during common cross-coupling reactions with pyrazine halides.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but its application to pyrazines requires careful optimization.[1] While the electron-deficient nature of the pyrazine ring can facilitate the oxidative addition step, other factors can lead to poor outcomes.[4]

Workflow for Troubleshooting Low Suzuki-Miyaura Yield

G start Low/No Yield Observed check_reagents Verify Reagent Quality (Boronic Acid, Base, Solvent) start->check_reagents hydrodehalogenation Significant Hydrodehalogenation? check_reagents->hydrodehalogenation Reagents OK optimize_catalyst Optimize Catalyst System success Improved Yield optimize_catalyst->success Success optimize_conditions Optimize Base & Solvent optimize_conditions->success Success hydrodehalogenation->optimize_catalyst No hydrodehalogenation->optimize_conditions Yes

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Possible Causes & Solutions
  • Inappropriate Catalyst System: Standard catalysts like Pd(PPh₃)₄ may fail entirely with chloropyrazines.[1] The choice of both the palladium precursor and, more importantly, the ligand is critical.

    • Solution: For challenging substrates, especially chloropyrazines, employ catalyst systems with bulky, electron-rich phosphine ligands. These ligands promote the reductive elimination step and can stabilize the palladium center, preventing decomposition. Consider screening ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or employing specialized pre-catalysts.[3] For some substrates, Pd(dppb)Cl₂ has shown greater effectiveness than traditional catalysts.[1]

  • Incorrect Base or Solvent: The base is crucial for activating the boronic acid in the transmetalation step. An inappropriate base can fail to promote the reaction or, if too strong, can lead to side reactions.

    • Solution: Screen a panel of bases. Mild inorganic bases like K₂CO₃ or K₃PO₄ are often good starting points.[3] For more challenging couplings, stronger bases like Cs₂CO₃ may be required.[3] The solvent choice should ensure all components remain in solution; common choices include dioxane, THF, or toluene, often with an aqueous phase for the base.[5][6]

  • Protodeboronation of Boronic Acid: The pyrazine ring can accelerate the unwanted cleavage of the C-B bond.

    • Solution: Use potassium (aryl)trifluoroborate salts instead of boronic acids, as they exhibit greater stability towards protodeboronation.[2] Alternatively, ensure strictly anhydrous conditions if possible and add the boronic acid reagent last, just before heating, to minimize its exposure time to the basic medium.

ParameterRecommended Starting Points for Pyrazine Suzuki Coupling
Halide Iodopyrazine > Bromopyrazine > Chloropyrazine
Catalyst Pd₂(dba)₃ / SPhos, Pd(dppb)Cl₂, or G3/G4 Buchwald Precatalysts
Ligand/Pd Ratio 2:1 to 4:1
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O
Temperature 80-110 °C
Problem 2: Poor Efficiency in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[7] When applied to pyrazines, catalyst inhibition by the substrate or product is a significant hurdle.[8]

Conceptual Challenge: Catalyst Inhibition

G cluster_cycle Desired Catalytic Cycle cluster_trap Inhibitory Off-Cycle Path Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Py-X Inactive_Complex Inactive (Pyrazine)₂-Pd-L Complex Pd0->Inactive_Complex + Pyrazine Substrate (Coordination) PdII L-Pd(II)(Py-X)(Amine) OxAdd->PdII + Amine - Base-HX RedElim Reductive Elimination PdII->RedElim RedElim->Pd0 + Product

Caption: Catalyst inhibition by pyrazine nitrogen coordination.

Possible Causes & Solutions
  • Catalyst Inhibition: As illustrated above, the pyrazine nitrogen atoms can act as ligands, binding to the palladium center and preventing it from participating in the catalytic cycle.

    • Solution: Employ highly active, bulky, and electron-rich phosphine ligands (e.g., Josiphos, Buchwald-type biarylphosphines).[3] These ligands form strong bonds with the palladium, making it less susceptible to displacement by the pyrazine substrate or product. Using pre-formed palladium catalysts (precatalysts) can also be beneficial as they often generate the active Pd(0) species more efficiently.[9][10]

  • Base Incompatibility: Strong bases like NaOtBu or LiHMDS, while common in Buchwald-Hartwig reactions, can be incompatible with sensitive functional groups on either the pyrazine or the amine coupling partner.[2][9]

    • Solution: Screen weaker inorganic bases such as Cs₂CO₃ or K₃PO₄.[9] These bases often require higher reaction temperatures or longer reaction times but offer broader functional group tolerance.[2][9] The choice of base must be carefully optimized for each specific substrate pair.

  • Low Reactivity of Chloropyrazine: Chloropyrazines are significantly less reactive than their bromo or iodo counterparts.

    • Solution: This is where modern, third- and fourth-generation Buchwald-Hartwig catalysts and ligands are essential.[2] These systems are specifically designed to activate less reactive aryl chlorides. Increasing catalyst loading (e.g., from 1-2 mol% to 5 mol%) can also be effective, though this should be a last resort after ligand and base optimization.

ParameterRecommended Starting Points for Pyrazine Amination
Catalyst Pd₂(dba)₃ or G3/G4 Buchwald Precatalysts
Ligand XPhos, RuPhos, BrettPhos
Base NaOtBu (for robust substrates), K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane, CPME
Temperature 80-120 °C
Problem 3: Unsuccessful Sonogashira Coupling

The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds but involves a delicate interplay between palladium and often a copper(I) co-catalyst.[11][12]

Possible Causes & Solutions
  • Inefficient Catalyst System: The standard Pd/Cu system with PPh₃ may not be active enough for electron-deficient pyrazines.

    • Solution: A copper-free Sonogashira protocol can sometimes be more effective and avoids the issue of alkyne homocoupling (Glaser coupling).[12] If using a copper co-catalyst, ensure it is a fresh, high-purity source of a Cu(I) salt like CuI. For the palladium component, screening different phosphine ligands or using N-heterocyclic carbene (NHC) ligands can improve performance.

  • Reaction Conditions: Traditional Sonogashira reactions require stringent anhydrous and anaerobic (oxygen-free) conditions, which can be difficult to maintain.

    • Solution: Ensure all reagents and solvents are rigorously dried and degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Modern protocols have been developed that are more tolerant to air and moisture, often using aqueous media, which can simplify the experimental setup.[11]

  • Base Selection: The amine base (typically Et₃N or DIPEA) serves both as a base and often as the solvent.

    • Solution: Triethylamine is generally the most effective base.[11] Ensure a sufficient excess is used (at least 2-4 equivalents). If the substrate has poor solubility in the amine, a co-solvent like THF or DMF may be necessary.

General Optimization Protocols

Protocol 1: General Procedure for Ligand Screening
  • Preparation: In an array of identical reaction vials equipped with stir bars, add the pyrazine halide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Place the vials in a glovebox or seal them with septa and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and a different phosphine ligand (2-4 mol%). Use a consistent Pd:Ligand ratio across all reactions.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the array of vials in a pre-heated aluminum block on a stirrer hotplate and run the reactions at the desired temperature for a set period (e.g., 12-24 hours).

  • Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product and identify major byproducts.

Protocol 2: Base and Solvent Screening
  • Setup: Prepare a matrix of reaction vials. Each row can represent a different base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, NaOtBu) and each column a different solvent (e.g., Toluene, Dioxane, CPME, THF).

  • Reagent Loading: To each vial, add the pyrazine halide (1.0 equiv) and the coupling partner (1.2-1.5 equiv).

  • Base Addition: Add the designated base to each vial in its respective row.

  • Catalyst Addition: Prepare a stock solution of the optimized catalyst system (palladium precursor + ligand) in the primary solvent. Add an equal amount of this stock solution to each vial.

  • Solvent Addition: Top up each vial with the designated solvent for its column.

  • Reaction & Analysis: Proceed with the reaction and analysis as described in Protocol 1 to identify the optimal base/solvent combination.

References

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Achelle, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. [Link]

  • ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • Wang, C., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Molecules. [Link]

  • Shan, W., et al. (2017). Synthesis of Pyrazine–Thiazole Biheteroaryl Compounds through Base‐Promoted Oxidative Cross‐Dehydrogenative Coupling Reactions. Asian Journal of Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ArODES HES-SO. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. [Link]

  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts. [Link]

  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]

  • National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • MDPI. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Molecules. [Link]

  • RSC Publishing. (n.d.). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions. [Link]

Sources

Optimization

Troubleshooting ester hydrolysis instability in pyrazine acetic acid derivatives

Topic: Troubleshooting Ester Hydrolysis Instability Ticket ID: PYR-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: Why is this reaction failing? You are likely here because your stand...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Ester Hydrolysis Instability Ticket ID: PYR-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: Why is this reaction failing?

You are likely here because your standard ester hydrolysis (NaOH/MeOH/H2O) turned your clear reaction mixture into a black tar or resulted in significant mass loss due to gas evolution.

The Core Conflict: Pyrazine acetic acid derivatives present a unique "perfect storm" of reactivity. The pyrazine ring is electron-deficient (susceptible to nucleophiles), while the acetic acid side chain is prone to spontaneous decarboxylation once the ester is cleaved.

This guide bypasses standard textbook hydrolysis methods, which are often too harsh for this scaffold, and provides field-tested protocols to preserve the integrity of your molecule.

Module 1: Diagnostic & Mechanisms (The "Why")

FAQ 1: Why did my reaction turn black/tarry?

Diagnosis: Nucleophilic Attack on the Pyrazine Ring. Mechanism: The pyrazine ring is highly


-deficient. Strong nucleophiles, particularly the Hydroxide ion (

) used in saponification, do not just attack the ester carbonyl. They also attack the pyrazine ring carbons (typically C2 or C3), leading to ring opening, polymerization, and the formation of complex "tars."
FAQ 2: Why is my yield low and accompanied by bubbling?

Diagnosis: Oxidative or Thermal Decarboxylation. Mechanism: Upon hydrolysis, the resulting free acid (pyrazine acetic acid) is structurally similar to


-keto acids. The electron-withdrawing nature of the pyrazine ring stabilizes the intermediate carbanion (aza-allylic anion) formed after 

loss. This process is accelerated by:
  • Heat: Refluxing facilitates the activation energy for

    
     loss.
    
  • Acidic Workup: Protonating the ring nitrogens increases electron withdrawal, accelerating decarboxylation.

Module 2: Decision Matrix & Visual Workflows

Use the following decision tree to select the correct protocol based on your substrate's sensitivity.

Hydrolysis_Selector Start Start: Pyrazine Ester Hydrolysis Check1 Is the Pyrazine Ring Electron-Poor (e.g., Halogenated)? Start->Check1 Check2 Is the Acetic Acid Alpha-Carbon Substituted? Check1->Check2 No (Standard Pyrazine) MethodB Protocol B: Trimethyltin Hydroxide (Me3SnOH) Check1->MethodB Yes (High Risk of Ring Attack) MethodA Protocol A: Optimized LiOH (Low Temp) Check2->MethodA Yes (Steric Protection) MethodC Protocol C: Enzymatic Hydrolysis (PLE/Lipase) Check2->MethodC No (High Risk of Decarboxylation)

Figure 1: Hydrolysis Strategy Selector. Selects the mildest effective method based on substrate electronic and steric properties.

Module 3: Field-Proven Protocols

Protocol A: Optimized Lithium Hydroxide (The "Cold" Method)

Best for: Stable pyrazines where standard saponification causes minor impurities.

The Logic: Lithium (


) is a harder Lewis acid than Sodium (

). It coordinates tightly with the ester carbonyl oxygen, activating it for hydrolysis without requiring high concentrations of free

, thus sparing the ring.

Step-by-Step:

  • Dissolution: Dissolve ester (1.0 equiv) in THF:Water (4:1). Crucial: Do not use Methanol as it can compete as a nucleophile.

  • Cooling: Cool the mixture to 0°C (Ice bath).

  • Reagent: Add LiOH·H2O (1.1 equiv) slowly. Do not use excess base.

  • Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 30 mins. Do not warm to RT unless absolutely necessary.

  • Quench: Once complete, neutralize carefully to pH 6-7 using 1M HCl (dropwise). Avoid pH < 4 to prevent decarboxylation.

Protocol B: Trimethyltin Hydroxide (The "Specialist" Method)

Best for: Highly sensitive substrates, halogenated pyrazines, or when "Protocol A" yields black tar.

The Logic:


 acts as a mild, lipophilic hydroxide equivalent. It hydrolyzes esters under neutral conditions in organic solvents (like DCE), completely avoiding the harsh aqueous basic environment that destroys pyrazine rings.

Step-by-Step:

  • Setup: Dissolve ester (1.0 equiv) in 1,2-Dichloroethane (DCE).

  • Reagent: Add

    
     (2.0 - 5.0 equiv) .
    
  • Reaction: Heat to 60-80°C in a sealed tube or reflux.

    • Note: Despite the heat, this is safer for the ring than aqueous base at RT.

  • Workup (Tin Removal):

    • Concentrate the solvent.

    • Redissolve in EtOAc.

    • Wash with 5% KHSO4 (aq) to remove trimethyltin byproducts.

    • Warning: Organotins are toxic. Handle in a fume hood.

Protocol C: Enzymatic Hydrolysis (The "Bio-Organic" Method)

Best for: Substrates prone to rapid decarboxylation or racemization.

The Logic: Enzymes like Pig Liver Esterase (PLE) operate at pH 7.0-8.0 and ambient temperature. They provide the ultimate "soft" hydrolysis, chemically neutral and highly selective.

Step-by-Step:

  • Buffer: Prepare a Phosphate Buffer (pH 7.5).

  • Solvent: Dissolve ester in a minimal amount of Acetone or DMSO (co-solvent < 10% of total volume).

  • Enzyme: Add Pig Liver Esterase (PLE) (approx. 50-100 units/mmol).

  • Stir: Stir vigorously at RT.

  • pH Maintenance: The pH will drop as acid forms. Use an autotitrator or manually add 0.1M NaOH to maintain pH ~7.5.

  • Isolation: Filter off the enzyme (Celite) and lyophilize the aqueous phase to isolate the salt, or carefully extract at pH 5.

Module 4: Comparative Data

FeatureStandard (NaOH/MeOH)Optimized (LiOH/THF)Specialist (

)
Enzymatic (PLE)
pH Conditions >12 (Harsh)10-11 (Moderate)Neutral7-8 (Mild)
Ring Stability Poor (Risk of

)
ModerateExcellentExcellent
Decarboxylation Risk High (Thermal/Acidic)ModerateLowVery Low
Purification ExtractionExtractionExtraction + Tin removalFiltration/Lyophilization
Cost LowLowHighModerate

Module 5: Mechanism of Failure Visualization

Understanding the competition between the desired pathway and the failure mode is critical for troubleshooting.

Failure_Mechanism cluster_good Desired Pathway (Hydrolysis) cluster_bad Failure Pathway (Ring Destruction) Ester Pyrazine Ester Target1 Attack at Carbonyl Ester->Target1 Mild Base / Low Temp Target2 Attack at Ring C2/C3 Ester->Target2 Strong Base / Heat OH Hydroxide (OH-) OH->Target1 OH->Target2 Inter1 Tetrahedral Intermediate Target1->Inter1 Product Pyrazine Acetic Acid Inter1->Product Inter2 Meisenheimer Complex Target2->Inter2 Tar Ring Opening / Tar Inter2->Tar

Figure 2: Competing reaction pathways. High temperatures and hard nucleophiles favor the red pathway (Ring Destruction).

References

  • Nicolaou, K. C., et al. (2005).[1][2] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378-1382.[1] Link

  • Sato, T., et al. (1999). "Reaction of Pyrazine Derivatives: Nucleophilic Substitution and Ring Opening." Journal of Heterocyclic Chemistry, 36, 1189.
  • Telvekar, V. N., & Sasane, K. A. (2010).[3] "Oxidative Decarboxylation of Aryl Acetic Acids." Synlett, 2010(18), 2778-2779. Link

  • Organic Chemistry Portal. "Hydrolysis of Esters - Trimethyltin Hydroxide Protocol." Link

Sources

Troubleshooting

Controlling regioselectivity in substitution reactions of 2,5-disubstituted pyrazines

This guide serves as a specialized technical resource for researchers optimizing substitution patterns on the 2,5-disubstituted pyrazine scaffold. It moves beyond basic textbook definitions to address the specific kineti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers optimizing substitution patterns on the 2,5-disubstituted pyrazine scaffold. It moves beyond basic textbook definitions to address the specific kinetic and thermodynamic challenges inherent to this electron-deficient diazine.

Audience: Medicinal Chemists, Process Chemists, and Organometallic Researchers. Scope:


, C-H Activation (Lithiation/Magnesiation), and Radical Substitution (Minisci).

The Pyrazine Challenge: Reactivity Profile

The 2,5-disubstituted pyrazine scaffold presents a unique "reactivity paradox":

  • Electron Deficiency: The two nitrogen atoms significantly lower the energy of the LUMO, making the ring highly susceptible to nucleophilic attack (both

    
     and nucleophilic addition).
    
  • Coordination Sensitivity: The nitrogen lone pairs are competent ligands, often directing metalation but also sequestering organometallic reagents, leading to dimerization or ring opening.

Decision Matrix: Selecting the Right Methodology

Use the following logic flow to determine the optimal functionalization strategy based on your starting substituents (


).

PyrazineLogic Start Starting Material: 2,5-Disubstituted Pyrazine CheckSubs Analyze Substituents (R1, R2) Start->CheckSubs Halogen Contains Halogen/LG? (Cl, Br, I, OTf) CheckSubs->Halogen Yes Alkyl Dialkyl / Aryl only? CheckSubs->Alkyl No SNAr_Path Method: SNAr (Nucleophilic Aromatic Substitution) Halogen->SNAr_Path Displacement of LG Metal_Path Method: C-H Activation (Lithiation/Magnesiation) Halogen->Metal_Path Halogen Dance / Exchange Directing Is there a Directing Group? (OMe, CONR2, Cl, F) Alkyl->Directing Radical_Path Method: Minisci Reaction (Radical Alkylation) Directing->Metal_Path Yes (DoM at C-3) Directing->Radical_Path No (Steric control at C-3/C-6)

Figure 1: Strategic decision tree for selecting functionalization pathways based on substrate electronic and steric properties.

Module 1: C-H Functionalization (Metalation)

The Problem: Standard alkyllithiums (


-BuLi) often fail with pyrazines, causing nucleophilic addition across the C=N bond (ring destruction) rather than deprotonation.

The Solution: Use non-nucleophilic, sterically hindered bases (TMP-based) and exploit Directed Ortho Metalation (DoM).

Protocol: Regioselective Lithiation using TMP Bases

Objective: Functionalize C-3 or C-6 without ring opening.

ParameterRecommendationRationale
Base LiTMP or TMPMgCl·LiCl (Knochel-Hauser)The bulky TMP (tetramethylpiperidide) prevents nucleophilic attack at the ring carbons. Knochel bases operate at higher temperatures (

C to RT) with better stability.
Solvent THF (anhydrous)Essential for solubility and aggregation state of the base.
Temperature

C (Li) vs

C (Mg)
Lithium species are less stable and prone to "halogen dance" or dimerization if warmed.
Trapping Inverse additionCannulate the lithiated species into the electrophile to prevent side reactions.
Troubleshooting Regioselectivity (C-3 vs C-6)

In a 2,5-disubstituted system (e.g., 2-Methoxy-5-Methylpyrazine), where does the metal go?

  • Rule of Thumb: Coordination beats Acidity.

  • Hierarchy of Directing Groups (DoM):

    
    
    
  • Case Study: In 2-methoxy-5-methylpyrazine, LiTMP will lithiate at C-3 (ortho to OMe) exclusively, driven by the coordination of Lithium to the methoxy oxygen. The C-6 position (ortho to methyl) is kinetically slower.

Step-by-Step Workflow:

  • Preparation: Charge flask with 2,2,6,6-tetramethylpiperidine (1.1 eq) in THF. Cool to

    
    C. Add 
    
    
    
    -BuLi (1.1 eq) dropwise. Warm to
    
    
    C for 30 min to generate LiTMP, then re-cool to
    
    
    C.
  • Metalation: Add the pyrazine substrate (1.0 eq) slowly. Stir for 15–30 mins.

    • Checkpoint: If the solution turns deep red/black immediately, ring opening may be occurring. Ensure temperature is strictly controlled.

  • Quench: Add electrophile (e.g.,

    
    , DMF, aldehyde) rapidly.
    
  • Workup: Acidify with mild acid (

    
    ) to avoid protonating the pyrazine nitrogens during extraction.
    

Module 2: Radical Functionalization (Minisci Reaction)

The Problem: Electrophilic aromatic substitution (


) is virtually impossible on pyrazines due to electron deficiency.
The Solution:  Radical substitution involves nucleophilic alkyl radicals attacking the protonated (activated) pyrazine.
Controlling Regioselectivity

In 2,5-disubstituted pyrazines, the radical will attack the protonated heterocycle. Regioselectivity is governed by sterics and electronic activation .

  • Scenario A: 2,5-Dialkylpyrazine.

    • Result: Mixture of C-3 and C-6.

    • Fix: Use bulky radicals (e.g., tert-butyl) to maximize steric differentiation if R1 and R2 differ significantly in size.

  • Scenario B: 2-Acyl-5-Alkylpyrazine.

    • Mechanism: The acyl group activates the positions ortho and para to it. Since para (C-5) is blocked by the alkyl group, attack occurs at C-3 (ortho to acyl).

    • Note: This is counter-intuitive to Friedel-Crafts logic but consistent with nucleophilic radical theory.

Module 3: Nucleophilic Aromatic Substitution ( )

The Problem: Desymmetrizing 2,5-dichloropyrazine.

The "First Substitution" Rule

When starting with 2,5-dichloropyrazine:

  • First Attack: Random/Statistical. However, because the product (2-chloro-5-substituted) is more electron-rich than the starting material, the second substitution is slower.

  • Protocol for Monofunctionalization:

    • Use 0.95 equivalents of the nucleophile.

    • Run at low temperature (

      
      C).
      
    • Use a non-polar solvent (DCM or Toluene) if possible to destabilize the transition state for the second substitution.

Regioselectivity in Non-Symmetric Halides

If starting with 2-bromo-5-chloropyrazine :

  • The Rule:

    
     occurs preferentially at the Bromine  site (better leaving group) or the site para to an electron-withdrawing group.
    
  • Since both are halogens, Bromine is generally displaced first by amines/alkoxides due to better leaving group ability, provided steric environments are similar.

FAQ: Troubleshooting & Expert Insights

Q: Why did my lithiation yield a dimer (bipyrazine)? A: This is a common failure mode called "oxidative coupling." It happens when the lithiated intermediate warms up in the presence of unreacted starting material or trace oxidants.

  • Fix: Ensure complete conversion to LiTMP before adding the substrate. Keep the reaction at

    
    C. Use Transmetalation (add 
    
    
    
    or
    
    
    ) to form a more stable organometallic species before quenching.

Q: I need to chlorinate a 2,5-dialkylpyrazine. Direct halogenation failed. A: Direct halogenation won't work.[1][2][3][4][5][6][7][8][9][10] You must use the N-Oxide route :

  • Oxidize with mCPBA

    
     N-oxide.
    
  • Reflux with

    
    .
    
  • Mechanism: The oxygen attacks Phosphorus, creating a leaving group. Chloride attacks the carbon alpha to the nitrogen, restoring aromaticity and expelling the oxygen. This installs a Cl at C-3 or C-6.

Q: Can I use Grignard reagents directly on 2,5-disubstituted pyrazines? A: Generally, no. Grignards are too nucleophilic and will attack the C=N bond, leading to 1,2-addition (dihydropyrazines) rather than substitution.

  • Workaround: Use Knochel-Hauser bases (TMPMgCl·LiCl) to generate the Grignard on the ring via deprotonation, then react that with an electrophile.

References

  • Knochel, P., et al. "Regioselective functionalization of diazines and their benzo derivatives using TMP-bases." Beilstein Journal of Organic Chemistry, 2011.

  • Baran, P. S., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Minisci)." Journal of the American Chemical Society, 2021.

  • Mongin, F., et al. "Deprotonative metalation of pyrimidines and pyrazines using lithium–cadmium and lithium–zinc combinations." Tetrahedron, 2001.

  • Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier, 1996. (Standard Reference Text).
  • Palacios, F., et al. "Regioselective Functionalization of the Imidazo[1,2-a]pyrazine Scaffold." Journal of Organic Chemistry, 2014.

Sources

Reference Data & Comparative Studies

Validation

Optimizing Purity Analysis of Bromopyrazine Esters: A Comparative Study of Stationary Phase Selectivity

Executive Summary & Strategic Framework Bromopyrazine esters are critical intermediates in the synthesis of pyrazinamide-based antitubercular drugs and kinase inhibitors. Their purity analysis presents a distinct "Triad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

Bromopyrazine esters are critical intermediates in the synthesis of pyrazinamide-based antitubercular drugs and kinase inhibitors. Their purity analysis presents a distinct "Triad of Challenge" for the analytical chemist:

  • Regioisomerism: Bromination of the pyrazine ring often yields mixtures (e.g., 2-bromo vs. 3-bromo isomers) with identical mass and nearly identical hydrophobicity.

  • Hydrolytic Instability: The ester linkage is susceptible to hydrolysis, necessitating rapid analysis under controlled pH.

  • Silanol Interaction: The basic nitrogen atoms in the pyrazine ring can interact with residual silanols, causing peak tailing.

This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl and Pentafluorophenyl (PFP) phases. While C18 remains the workhorse for general hydrophobicity, our data suggests that Phenyl-Hexyl phases offer superior selectivity (


) for halogenated aromatic isomers  due to specific 

interactions.

Theoretical Grounding: The Selectivity Mechanism

To develop a robust method, one must understand the interaction mechanisms at play. We are not merely separating based on "greasiness" (hydrophobicity); we are exploiting electronic deficits.

The C18 Baseline (Hydrophobic Interaction)

On a C18 column, retention is governed by the solvophobic theory. The bromopyrazine ester partitions into the alkyl chains based on its LogP.

  • Limitation: Regioisomers often have identical LogP values. C18 cannot easily distinguish the position of the bromine atom relative to the ester group.

The Phenyl-Hexyl Advantage ( Interaction)

Phenyl-Hexyl phases possess a phenyl ring attached via a hexyl spacer.

  • Mechanism: The pyrazine ring is electron-deficient (due to the two nitrogens). The bromine atom is highly polarizable. The phenyl ring on the stationary phase acts as a

    
    -electron donor/acceptor.
    
  • Result: The specific spatial arrangement of the bromine atom alters the strength of the

    
     stacking, creating a separation gap between isomers that C18 misses.
    
Diagram 1: Interaction Mechanism & Selectivity Logic

SelectivityMechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte Bromopyrazine Ester (Analyte) C18_Phase C18 Ligand (Alkyl Chain) Analyte->C18_Phase Phenyl_Phase Phenyl-Hexyl Ligand (Aromatic Ring) Analyte->Phenyl_Phase Mech_C18 Hydrophobic Partitioning Only C18_Phase->Mech_C18 Result_C18 Poor Isomer Separation Mech_C18->Result_C18 Mech_Phenyl Hydrophobic + Pi-Pi Stacking Phenyl_Phase->Mech_Phenyl Result_Phenyl High Isomer Resolution Mech_Phenyl->Result_Phenyl

Figure 1: Comparative interaction mechanisms. Phenyl-Hexyl phases leverage Pi-Pi stacking to resolve isomers that co-elute on C18.

Experimental Protocol

Equipment & Reagents
  • System: UHPLC system with DAD detection (monitoring 254 nm and 280 nm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

    • Why Formic Acid? Low pH (~2.7) suppresses silanol ionization on the silica surface, reducing peak tailing for the basic pyrazine nitrogens. It also stabilizes the ester against hydrolysis.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Why ACN over Methanol? ACN has lower viscosity (lower backpressure) and generally provides sharper peaks for aromatic esters. However, Methanol can sometimes enhance

      
       selectivity; ACN is chosen here for baseline stability.
      
Column Screening Conditions

Three columns were evaluated under identical gradient conditions.

  • Column 1 (Baseline): Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).

  • Column 2 (Alternative A): Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (100 x 2.1 mm, 1.8 µm).

  • Column 3 (Alternative B): Agilent Poroshell 120 PFP (100 x 2.1 mm, 2.7 µm).

Gradient Profile:

  • 0.0 min: 5% B[1]

  • 10.0 min: 95% B

  • 12.0 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Temp: 30°C

Comparative Results & Data Analysis

The following data represents the separation of a spiked sample containing the Target Ester (3-bromo) , a known Regioisomer Impurity (2-bromo) , and the Hydrolysis Product (Acid) .

Table 1: Performance Metrics by Stationary Phase
ParameterC18 (Standard)Phenyl-Hexyl (Recommended)PFP (Alternative)
Retention Time (Target) 6.42 min6.85 min6.10 min
Resolution (

) (Isomer/Target)
0.8 (Co-elution) 2.4 (Baseline) 1.8 (Separated)
Tailing Factor (

)
1.31.11.2
Selectivity (

)
1.021.091.06
Analysis Conclusion FAIL PASS PASS
Discussion of Results
  • C18 Failure: The C18 column failed to resolve the regioisomer (

    
    ). The hydrophobic difference between the 2-bromo and 3-bromo positions is negligible, leading to co-elution.
    
  • Phenyl-Hexyl Success: The Phenyl-Hexyl column achieved baseline resolution (

    
    ). The interaction between the stationary phase's phenyl ring and the analyte's pyrazine ring was sufficiently sensitive to the bromine position to retard the 3-bromo isomer differently than the 2-bromo.
    
  • Peak Shape: The use of 0.1% Formic acid resulted in excellent peak symmetry (

    
    ) on the Phenyl-Hexyl column, confirming that silanol activity was effectively suppressed.
    

Method Development Workflow

To replicate this success for similar pyrazine derivatives, follow this self-validating workflow.

Diagram 2: Method Optimization Logic

MethodWorkflow Start Start: Bromopyrazine Mixture Screening Screen Columns (C18 vs Phenyl-Hexyl) Start->Screening Decision Isomer Resolution > 1.5? Screening->Decision Fail_Path Switch to Methanol (Enhance Pi-Pi) Decision->Fail_Path No Success_Path Optimize Gradient (Slope & Hold) Decision->Success_Path Yes Fail_Path->Screening Re-screen Validation Final Validation (Linearity, Accuracy, LOQ) Success_Path->Validation

Figure 2: Step-by-step decision tree for optimizing bromopyrazine purity methods. Note the loop to switch organic modifiers if selectivity is insufficient.

Critical Tips for Routine Analysis

  • Sample Diluent: Dissolve samples in 50:50 Water/ACN. Do not use 100% ACN as the injection solvent, as this causes "solvent washout" and poor peak shape for early eluting polar impurities (like the hydrolysis acid).

  • Wavelength Selection: Pyrazines have strong absorbance. Use 254 nm for general detection, but check 280 nm if the mobile phase background is high.

  • Stability Check: Bromopyrazine esters hydrolyze. Always prepare fresh standards and limit autosampler time to <24 hours.

References

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Advanced Materials Technology. (2023). Separation of Aromatic Nitro compounds on HALO PFP and Phenyl-Hexyl. Retrieved from [Link]

  • Sielc Technologies. (2019). HPLC Method for Pyrazine, 2-Aminopyrazine on SHARC 1. Retrieved from [Link]

  • Waters Corporation. (2023). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation patterns of halogenated pyrazine acetates

An In-Depth Comparative Guide to the LC-MS Fragmentation Patterns of Halogenated Pyrazine Acetates Authored by: A Senior Application Scientist This guide provides a detailed comparative analysis of the liquid chromatogra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the LC-MS Fragmentation Patterns of Halogenated Pyrazine Acetates

Authored by: A Senior Application Scientist

This guide provides a detailed comparative analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of halogenated pyrazine acetates. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of fragmentation for chloro-, bromo-, and iodo-substituted pyrazine acetates. By understanding these distinct patterns, analysts can achieve more confident structural elucidation and characterization of these important pharmaceutical building blocks.

Introduction: The Significance of Halogenated Pyrazines and LC-MS Analysis

Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of a halogen atom onto the pyrazine ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the robust and unambiguous characterization of these halogenated intermediates is critical during drug discovery and development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose, offering high sensitivity and structural information through controlled fragmentation. The fragmentation patterns observed are not arbitrary; they are governed by the fundamental principles of ion chemistry. The type of halogen substituent dramatically influences these pathways, providing a unique fingerprint for each analogue. This guide will compare and contrast the expected fragmentation behaviors of a model compound, methyl 5-halopyrazine-2-acetate, based on established mass spectrometric principles and data from related compounds.

Experimental Framework: A Validated LC-MS/MS Protocol

To ensure reproducible and comparable fragmentation data, a robust analytical method is paramount. The following protocol is a comprehensive starting point for the analysis of halogenated pyrazine acetates, designed to be adapted to specific instrumentation.

Sample Preparation
  • Prepare a stock solution of the halogenated pyrazine acetate standard at a concentration of 1 mg/mL in methanol.

  • Perform serial dilutions with a 50:50 mixture of methanol and water to create working standards ranging from 1 µg/mL to 1 ng/mL.

  • For analysis, dilute the final sample to approximately 10-100 ng/mL using the initial mobile phase composition.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for good peak shape and retention of these moderately polar compounds.[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

The inclusion of formic acid as a mobile phase modifier is crucial for promoting protonation of the pyrazine nitrogen atoms, which is essential for efficient electrospray ionization in positive ion mode.[1]

Mass Spectrometry Conditions
  • Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is preferred due to the basicity of the pyrazine nitrogens.

  • Acquisition Mode: Full scan for precursor identification and product ion scan for fragmentation analysis.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10 to 40 eV to capture a wide range of fragment ions.

This multi-faceted approach ensures that from sample preparation to data acquisition, the process is self-validating and reproducible.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock 1 mg/mL Stock in Methanol working Working Standards (1 ng/mL - 1 µg/mL) stock->working final Final Sample (10-100 ng/mL) working->final lc C18 Reversed-Phase Column Gradient: Water/ACN + 0.1% Formic Acid final->lc Inject 2 µL ms Positive ESI Product Ion Scan (10-40 eV) lc->ms Eluent

Caption: Experimental workflow for LC-MS/MS analysis.

Fragmentation Analysis: A Comparative Study

The fragmentation of halogenated pyrazine acetates is primarily dictated by the stability of the pyrazine ring, the lability of the acetate group, and the nature of the carbon-halogen bond. We will first examine the core structure and then compare the influence of different halogens. Our model compound is methyl 5-halopyrazine-2-acetate .

Core Fragmentation of the Pyrazine Acetate Scaffold

The non-halogenated parent compound, methyl pyrazine-2-acetate, provides a baseline for understanding the fragmentation of the core structure. Upon ESI, the molecule is protonated, likely at one of the ring nitrogens. The primary fragmentation pathways involve the ester group.

  • Loss of Methanol (-CH₃OH): A common fragmentation for methyl esters, proceeding through a rearrangement to yield a stable acylium ion.

  • Loss of the Methoxycarbonyl Radical (•COOCH₃): Cleavage of the bond between the pyrazine ring and the acetate group.

  • Decarboxylation of the Acylium Ion: The ion formed after methanol loss can further lose carbon monoxide (CO).

G parent Pyrazine Acetate [M+H]+ frag1 [M+H - CH3OH]+ parent->frag1 - CH3OH frag2 [M+H - •COOCH3]+ parent->frag2 - •COOCH3 frag3 [M+H - CH3OH - CO]+ frag1->frag3 - CO G parent Chloro-Pyrazine Acetate [M+H]+ (3:1 Isotope Pattern) frag1 [M+H - CH3OH]+ (3:1 Isotope Pattern) parent->frag1 - CH3OH frag2 [M+H - •Cl]+ parent->frag2 - •Cl

Caption: Predicted fragmentation of chloro-pyrazine acetate.

B. Methyl 5-bromopyrazine-2-acetate

Similar to chlorine, bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This gives an intense and easily recognizable M+2 peak of nearly equal intensity to the molecular ion. [2]This isotopic signature is a definitive marker for brominated compounds.

  • Primary Fragmentation: The C-Br bond is weaker than the C-Cl bond. Therefore, the loss of a bromine radical (•Br) is expected to be a more prominent fragmentation pathway compared to the loss of chlorine in the chloro-analogue. This has been observed in the mass spectra of other brominated pyrazine derivatives. [3]* Key Fragments: We anticipate competing fragmentation pathways involving the loss of the acetate group functionality and the loss of the bromine radical. All bromine-containing fragments will display the characteristic 1:1 isotopic doublet.

G parent Bromo-Pyrazine Acetate [M+H]+ (1:1 Isotope Pattern) frag1 [M+H - CH3OH]+ (1:1 Isotope Pattern) parent->frag1 - CH3OH frag2 [M+H - •Br]+ parent->frag2 - •Br

Caption: Predicted fragmentation of bromo-pyrazine acetate.

C. Methyl 5-iodopyrazine-2-acetate

Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern is observed for the M+2 peak. [2]

  • Primary Fragmentation: The C-I bond is the weakest among the halogens discussed. Consequently, the most favored fragmentation pathway is the homolytic cleavage of the C-I bond, leading to the loss of an iodine radical (•I). This will likely result in a very intense fragment ion corresponding to [M+H - •I]⁺. [4]* Key Fragments: The base peak in the spectrum is predicted to be the ion resulting from the loss of the iodine radical. Fragmentation of the acetate group will be less significant compared to the facile C-I bond cleavage.

G parent Iodo-Pyrazine Acetate [M+H]+ frag1 [M+H - •I]+ parent->frag1 - •I (Major) frag2 [M+H - CH3OH]+ parent->frag2 - CH3OH (Minor)

Caption: Predicted fragmentation of iodo-pyrazine acetate.

Comparative Data Summary

The following table summarizes the key predicted ions for the methyl 5-halopyrazine-2-acetate series, providing a quick reference for comparison.

Fragment Ion Proposed Fragmentation m/z (Cl) m/z (Br) m/z (I) Notes
[M+H]⁺ Protonated Molecular Ion189/191233/235281Isotopic pattern is key for Cl and Br.
[M+H - CH₃OH]⁺ Loss of Methanol157/159201/203249Common ester fragmentation.
[M+H - •COOCH₃]⁺ Loss of Methoxycarbonyl Radical130/132174/176222Cleavage of the side chain.
[M+H - •X]⁺ Loss of Halogen Radical154154154Becomes the dominant pathway as C-X bond weakens (I > Br > Cl).
[M+H - HX]⁺ Loss of Hydrogen Halide153153153Another possible fragmentation, especially with available protons.

Conclusion

The LC-MS fragmentation patterns of halogenated pyrazine acetates are highly predictable and diagnostically powerful. The key differentiators are:

  • Isotopic Patterns: The 3:1 and 1:1 M+2 peak ratios are definitive for the presence of chlorine and bromine, respectively.

  • Carbon-Halogen Bond Strength: The dominant fragmentation pathway shifts from side-chain cleavages for chloropyrazines to the facile loss of the halogen radical for iodopyrazines, with bromopyrazines exhibiting intermediate behavior.

By leveraging these distinct, halogen-dependent fragmentation pathways, researchers can confidently identify and characterize these vital chemical entities in complex mixtures, accelerating the pace of drug discovery and development. The methodologies and predictive data presented in this guide offer a robust framework for achieving this.

References

  • BenchChem. (2025). Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide for Structural Confirmation.
  • Niessen, W. M. (2002). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 56(5), 177-183.
  • Jampilek, J., et al. (2019). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 24(10), 1947.
  • Diaz, S. (n.d.).
  • BenchChem. (2025). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.
  • The LibreTexts libraries. (2023, August 29).
  • eGyanKosh. (n.d.).
  • Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(4), 347.
  • The LibreTexts libraries. (2021, December 10). 1.7.
  • Meka, P. R., et al. (2016). Synthesis, Characterization and Biological Screening of Some Novel Pyrazine Associated 1,2,4-Triazoles. Asian Journal of Chemistry, 28(9), 2023-2026.
  • Shariatgorji, R., et al. (2020). Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging of Monoamine Neurotransmitters and Small Molecule Neuroactive Compounds. Journal of the American Society for Mass Spectrometry, 31(9), 1891-1900.
  • Simorangkir, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
  • Butler, K. L., & Cabrera, S. (2013). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Journal of Mass Spectrometry, 48(12), 1336-1344.
  • The Organic Chemistry Tutor. (2018, September 20). 14.
  • Cheeseman, G. W. H., & Werstiuk, E. S. G. (1972). Pyrazines. In Advances in Heterocyclic Chemistry (Vol. 14, pp. 99-209). Academic Press.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Borys, K. M., et al. (2015). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Zaporozhye Medical Journal, (6), 92.
  • Dablanc, J., et al. (2024).
  • Doc Brown. (2025, November 11).
  • Doc Brown. (2025, November 11).
  • Google Patents. (2021).
  • Shariatgorji, R., et al. (2020). Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging of Monoamine Neurotransmitters and Small Molecule Neuroactive Compounds.
  • The LibreTexts libraries. (2023, August 29).

Sources

Validation

Comparative Guide: Reactivity of Bromopyrazine vs. Bromopyridine Acetate Esters

Executive Summary The Core Trade-off: In drug discovery, the choice between a bromopyrazine and a bromopyridine scaffold often dictates the success of downstream functionalization. Bromopyrazine Acetate: Offers superior...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Trade-off: In drug discovery, the choice between a bromopyrazine and a bromopyridine scaffold often dictates the success of downstream functionalization.

  • Bromopyrazine Acetate: Offers superior electrophilicity at the C-Br bond, facilitating rapid oxidative addition and facile nucleophilic aromatic substitution (

    
    ). However, this comes at the cost of high C-H acidity  at the acetate 
    
    
    
    -position, rendering the molecule sensitive to base-mediated degradation (e.g., self-condensation).
  • Bromopyridine Acetate: Provides a more balanced reactivity profile.[1] While the C-Br bond is less activated than in pyrazine, the acetate side chain is significantly more stable under basic cross-coupling conditions, allowing for a broader scope of standard protocols.

The Electronic Landscape: Diazine vs. Azine

To understand the reactivity differences, we must look at the molecular orbital perturbations caused by the nitrogen atoms.

FeatureBromopyrazine (1,4-Diazine) Bromopyridine (Azine) Impact on Reactivity
Heteroatoms Two Nitrogen atoms (1,4-relationship)One Nitrogen atomPyrazine is significantly more electron-deficient (

-deficient).[1]
LUMO Energy LowerHigherPyrazine accepts electrons (nucleophiles/Pd) more readily.[1]
Dipole Moment Zero (if symmetric) / LowModeratePyrazine is less polar, affecting solubility and aggregation.

-Proton Acidity
High (pKa

26-28)
Moderate (pKa

29-32)
Critical: Pyrazine acetate

-protons are easily deprotonated by carbonate bases.[1]

*Estimated pKa values in DMSO for analogous methyl-heterocycles. The ester group further lowers these values by ~5-8 units.[1]

C-Br Bond Activation: The "Meat" of the Reaction

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The rate-determining step in Suzuki coupling for electron-poor heterocycles is often transmetallation , not oxidative addition.[1]

  • Pyrazine: The C-Br bond is highly activated.[1] Oxidative addition of Pd(0) is fast. However, the electron-deficient ring makes the Pd(II) intermediate prone to reductive elimination but also susceptible to homocoupling .

  • Pyridine: Oxidative addition is slower than pyrazine but generally sufficient.[1] The main challenge is often the coordination of the pyridine nitrogen to the Palladium center, forming stable, unreactive Pd(Ar)(L)(N-pyr) complexes (catalyst poisoning).

B. Nucleophilic Aromatic Substitution ( )

If your goal is to displace the Bromine with an amine or alkoxide, the difference is stark.

  • Pyrazine: Reacts rapidly at room temperature or mild heating.[1] The second nitrogen stabilizes the Meisenheimer complex negative charge.

  • Pyridine: Reacts well at the 2- and 4-positions, but often requires higher temperatures (

    
    C) compared to pyrazine.[1]
    

The Hidden Liability: Acetate Side-Chain Stability

This is the most frequent failure mode for researchers switching from pyridine to pyrazine scaffolds.[1]

The Mechanism of Failure: In a standard Suzuki coupling using


 or 

:
  • Pyridine Acetate: The base is not strong enough to fully deprotonate the

    
    -carbon (between the ring and the ester). The coupling proceeds normally.
    
  • Pyrazine Acetate: The extra nitrogen withdraws electron density, significantly increasing the acidity of the

    
    -protons. The base deprotonates this position, forming a stabilized enolate.
    
    • Result A: The enolate attacks another molecule of starting material (Claisen-type condensation).

    • Result B: The enolate inhibits transmetallation or leads to protodeboronation of the boronic acid.

Visualizing the Reactivity Flow:

ReactivityComparison Substrate Substrate Selection Pyrazine Bromopyrazine Acetate (High e- deficiency) Substrate->Pyrazine Pyridine Bromopyridine Acetate (Moderate e- deficiency) Substrate->Pyridine Condition_Base Standard Base (e.g., K2CO3, Na2CO3) Pyrazine->Condition_Base Incompatible Condition_Mild Mild/Buffered Base (e.g., K3PO4, KF) Pyrazine->Condition_Mild Requires Pyridine->Condition_Base Tolerates Result_Fail SIDE REACTION: Enolate Formation/Condensation Condition_Base->Result_Fail Result_Success SUCCESS: Cross-Coupled Product Condition_Base->Result_Success Condition_Mild->Result_Success

Figure 1: Decision logic for base selection based on scaffold acidity.

Experimental Protocols

Protocol A: Standard Suzuki for Bromopyridine Acetate

Use this for: Methyl 2-(6-bromopyridin-3-yl)acetate and analogs.[1]

Rationale: The pyridine ring is robust enough to withstand carbonate bases, allowing for a standard, cost-effective workflow.

  • Reagents:

    • Substrate: 1.0 equiv.

    • Boronic Acid: 1.2 equiv.[1]

    • Catalyst:

      
       (3-5 mol%).[1]
      
    • Base:

      
       (2.0 equiv, 2M aqueous solution).
      
    • Solvent: 1,4-Dioxane (0.2 M concentration).[1]

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst.

    • Evacuate and backfill with

      
       (3x).[1][2]
      
    • Add degassed Dioxane and aqueous

      
      .[1]
      
    • Heat to 90°C for 2-4 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
Protocol B: Modified "Soft" Suzuki for Bromopyrazine Acetate

Use this for: Methyl 2-(5-bromopyrazin-2-yl)acetate and analogs.[1]

Rationale: To prevent


-deprotonation, we use a milder, anhydrous base system or a phosphate base which is less likely to drive enolization.[1] We also use a highly active catalyst to ensure coupling occurs faster than decomposition.[1]
  • Reagents:

    • Substrate: 1.0 equiv.

    • Boronic Acid: 1.3 equiv.[1]

    • Catalyst:

      
        (2 mol%) + XPhos  (4 mol%) (Bulky ligand speeds up coupling).
      
    • Base:

      
        (2.0 equiv, finely ground solid) OR KF  (3.0 equiv).
      
    • Solvent: Anhydrous THF or Toluene (Avoid water to suppress hydrolysis/enolization).[1]

  • Procedure:

    • Strictly Anhydrous: Flame-dry the flask.

    • Combine solid reagents (

      
       must be dry).[1]
      
    • Add anhydrous solvent.[1]

    • Heat to 60-70°C (Lower temp prevents side reactions).[1]

    • Monitor by LCMS every hour.[1] Pyrazines couple fast; do not overcook.

Comparative Data Summary

The following table synthesizes reactivity data based on general diazine vs. azine chemistry principles [1, 2].

ParameterBromopyrazine AcetateBromopyridine Acetate

Rate (vs. Morpholine)
Very Fast (

)
Fast (

)
Oxidative Addition Rate HighModerate
Base Sensitivity High (Unstable in NaOEt/NaH)Moderate (Stable in

)
Catalyst Poisoning Risk Moderate (N-Pd coordination)High (N-Pd coordination)
Rec.[1] Catalyst System Bulky Phosphines (XPhos, BrettPhos)Bidentate (dppf, dppp)

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Retrieved from

  • Li, J. J., & Gribble, G. W. (2010).[1] Palladium in Heterocyclic Chemistry. Elsevier.[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1] (Fundamental pKa and reactivity principles of diazines).

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(5-bromopyrazin-2-yl)acetate: Proper Disposal Procedures

Executive Safety & Logistics Summary Methyl 2-(5-bromopyrazin-2-yl)acetate is a halogenated heteroaromatic ester commonly used as a pharmaceutical building block. Unlike standard organic waste, the presence of the Bromin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

Methyl 2-(5-bromopyrazin-2-yl)acetate is a halogenated heteroaromatic ester commonly used as a pharmaceutical building block. Unlike standard organic waste, the presence of the Bromine (Br) atom on the pyrazine ring dictates a specific disposal pathway.

The Critical Directive: This compound must NEVER be disposed of in "General Organic" or "Non-Halogenated" waste streams.

  • Primary Hazard: Formation of corrosive Hydrogen Bromide (HBr) and potential brominated dioxin precursors if incinerated at insufficient temperatures (<1100°C).

  • Disposal Stream: Halogenated Organic Waste (High-Temperature Incineration with Flue Gas Scrubbing).

  • RCRA Status: While not explicitly P-listed, it requires management as a characteristic hazardous waste (typically D001 if in flammable solvent, or state-regulated halogenated waste).

Technical Risk Assessment: The "Why" Behind the Protocol

As scientists, we follow protocols not just for compliance, but for chemical causality. Understanding the degradation mechanism of this molecule ensures you make the right decision at the bench.

The Halogen Factor

Standard waste incinerators often operate at temperatures sufficient for Carbon/Hydrogen/Oxygen compounds. However, Brominated compounds require specialized facilities.

  • Mechanism: Upon combustion, the C-Br bond cleaves. Without proper scrubbing, this releases HBr gas, which is highly corrosive to incinerator infrastructure and hazardous to the environment.

  • Protocol: Segregating this into the "Halogenated" carboy ensures it is routed to a facility equipped with alkaline scrubbers and secondary combustion chambers operating >1100°C.

The Ester Functionality

The methyl ester moiety is susceptible to hydrolysis.

  • Incompatibility: Do NOT mix this waste with strong aqueous bases (e.g., Sodium Hydroxide waste).

  • Risk: Rapid hydrolysis in a closed waste container can generate heat (exotherm) and pressure, potentially compromising the vessel. Keep this stream strictly Organic .

Operational Disposal Workflow

This flowchart outlines the decision logic for disposing of Methyl 2-(5-bromopyrazin-2-yl)acetate, ensuring segregation integrity from the bench to the loading dock.

DisposalWorkflow Start Waste Source: Methyl 2-(5-bromopyrazin-2-yl)acetate StateCheck Physical State? Start->StateCheck SolidPure Solid / Pure Substance (Expired or Excess) StateCheck->SolidPure Solid LiquidSoln Dissolved in Solvent (Reaction Mix / Mother Liquor) StateCheck->LiquidSoln Liquid SolidPack Double Bag (Poly) or Original Container SolidPure->SolidPack SolventCheck Solvent Type? LiquidSoln->SolventCheck Segregation CRITICAL STEP: Segregate to Halogenated Stream SolidPack->Segregation Label as Solid Toxic HalogenatedSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HalogenatedSolvent Compatible NonHaloSolvent Non-Halogenated Solvent (EtOAc, Methanol) SolventCheck->NonHaloSolvent Incompatible Stream HalogenatedSolvent->Segregation NonHaloSolvent->Segregation Force to Halo Stream (Contaminates Load) FinalContainer Container: HDPE Carboy Label: 'Halogenated Organic Waste' (Contains Bromine) Segregation->FinalContainer Pickup EHS Pickup -> High-Temp Incineration FinalContainer->Pickup

Figure 1: Decision logic for segregating brominated pyrazine waste. Note that even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the presence of the brominated solute mandates the entire mixture moves to the Halogenated stream.

Step-by-Step Procedures

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired chemicals, spilled solids, or weighing boat residues.

  • Containment: Do not sweep loose powder directly into a drum. Place the solid into a clear polyethylene bag or keep it in its original glass vial.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: Methyl 2-(5-bromopyrazin-2-yl)acetate.[1]

    • Hazard Checkboxes: Toxic, Irritant.

    • Note: Explicitly write "Contains Bromine" on the tag to aid the disposal vendor.

  • Binning: Place the sealed bag/vial into the Solid Hazardous Waste Drum (Lab Pack). Do not dissolve it just to pour it out unless your facility specifically requires liquid waste.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable for: HPLC waste, mother liquors, or reaction byproducts.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with HDPE (High-Density Polyethylene). Most standard lab solvents (DCM, Ethyl Acetate, Methanol) are compatible.

  • Segregation (The Golden Rule):

    • Pour the mixture into the Halogenated Waste Carboy .

    • Why? Even if the solvent is Ethanol (non-halogenated), the solute (the pyrazine) contains Bromine. Therefore, the entire volume is now classified as Halogenated Waste.

  • pH Check: If the reaction involved acids or bases, neutralize the solution to pH 6–8 before adding it to the waste carboy to prevent drum pressurization.

Scenario C: Empty Container Management (Rinsate)

Applicable for: Empty reagent bottles.

  • Triple Rinse: Rinse the empty bottle three times with a minimal amount of compatible solvent (e.g., Acetone or DCM).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Waste Carboy .

  • Defacing: Deface the label on the bottle.

  • Glass Disposal: If the bottle is dry and odorless, it may be discarded in the "Broken Glass/Puncture" box (verify with local EHS rules; some sites require all chemical bottles to go to trash or recycling).

Quick Reference Data Table

ParameterSpecificationOperational Note
Chemical Name Methyl 2-(5-bromopyrazin-2-yl)acetate
Waste Stream Halogenated Organic DO NOT use General Organic/Solvent waste.
Container Type HDPE Carboy (Liquid) or Poly-lined Drum (Solid)Avoid metal cans if acidic residues are present.
Incompatibilities Strong Oxidizers, Strong Bases (Aqueous)Risk of ester hydrolysis (heat generation).
Incineration Req. >1100°C with ScrubbingRequired to manage HBr emissions.
PPE Requirements Nitrile Gloves, Safety Glasses, Lab CoatStandard organic handling.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C. [2]

  • Fisher Scientific. Safety Data Sheet: Methyl 2-(5-bromopyrazin-2-yl)acetate. (General Reference for Hazard Classification H315, H319, H335).[3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste.

Sources

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